molecular formula C11H14O5 B599518 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone CAS No. 136196-47-9

3,4'-Dihydroxy-3',5'-dimethoxypropiophenone

Número de catálogo: B599518
Número CAS: 136196-47-9
Peso molecular: 226.23 g/mol
Clave InChI: UHOAHNLBCNGCHE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one has been reported in Ficus erecta var. beecheyana, Selaginella doederleinii, and other organisms with data available.
See also: Acai fruit pulp (part of).

Propiedades

IUPAC Name

3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-15-9-5-7(8(13)3-4-12)6-10(16-2)11(9)14/h5-6,12,14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOAHNLBCNGCHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50710768
Record name 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50710768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136196-47-9
Record name 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136196479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50710768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXY-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)PROPAN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQC3X29PJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Structural Elucidation of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, a phenolic compound also known as β-Hydroxypropiosyringone. This document outlines the key spectroscopic techniques and methodologies required for the unambiguous identification and characterization of this molecule. Due to the limited availability of published experimental data for this specific compound, this guide integrates known data with predicted spectroscopic values derived from analogous structures to provide a complete analytical framework. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Logical workflows and key structural correlations are visualized using Graphviz diagrams.

Introduction

3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is a phenolic compound with the molecular formula C₁₁H₁₄O₅ and a molecular weight of 226.23 g/mol .[1] Its CAS number is 136196-47-9.[1] This compound, also referred to as β-Hydroxypropiosyringone, has been identified as a catabolite in the bacterial degradation of lignin (B12514952). The elucidation of its structure is crucial for understanding lignin biodegradation pathways and for the potential synthesis of novel bioactive compounds. This guide details the analytical approach for confirming its molecular structure.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₁H₁₄O₅[1]
Molecular Weight 226.23 g/mol [1]
CAS Number 136196-47-9[1]
IUPAC Name 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one[1]

Spectroscopic Data for Structure Elucidation

The definitive structure of 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is established through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, supplemented by infrared (IR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of the molecule.

Table 1: High-Resolution Mass Spectrometry Data

Ion ModeCalculated m/zObserved m/zFormula
ESI+227.0863 ([M+H]⁺)PredictedC₁₁H₁₅O₅
ESI-225.0717 ([M-H]⁻)225.0766C₁₁H₁₃O₅

Note: The observed [M-H]⁻ value is from a study on the bacterial catabolism of β-Hydroxypropiosyringone.

Predicted Fragmentation Pattern:

The fragmentation of the parent ion in MS/MS experiments can provide valuable structural information. Key predicted fragmentation pathways include:

  • Loss of H₂O: Dehydration from the aliphatic hydroxyl group.

  • Cleavage of the propanone side chain: Breakage of the C-C bonds in the three-carbon chain.

  • Loss of CH₃: From the methoxy (B1213986) groups.

  • Retro-Diels-Alder (RDA) fragmentation of the aromatic ring, although less common for this type of structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HSQC, HMBC), is the most powerful tool for elucidating the detailed connectivity of atoms.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5-10.0s1HAr-OH
~7.2-7.4s2HH-2', H-6'
~4.5-5.0t, J = ~5-6 Hz1H3-OH
~3.8-4.0t, J = ~6-7 Hz2HH-3
~3.7-3.9s6H2 x OCH₃
~3.0-3.3t, J = ~6-7 Hz2HH-2

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~198-200C-1 (C=O)
~148-150C-3', C-5'
~140-142C-4'
~128-130C-1'
~105-107C-2', C-6'
~58-60C-3
~56-582 x OCH₃
~38-40C-2
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200BroadO-H stretching (phenolic and alcoholic)
~3000-2850MediumC-H stretching (aliphatic and aromatic)
~1670-1650StrongC=O stretching (aryl ketone)
~1600, ~1510, ~1460Medium-StrongC=C stretching (aromatic ring)
~1270, ~1120StrongC-O stretching (aryl ether and alcohol)

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument coupled to a UHPLC system.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). Further dilute to a concentration of 1-10 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5-95% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes.

    • Mass Range: m/z 50-500.

    • Data Acquisition: Full scan mode for accurate mass measurement and MS/MS mode for fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • ¹H NMR:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 16-32 scans, 2-second relaxation delay.

  • ¹³C NMR:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Typical parameters: 1024 or more scans, 2-second relaxation delay.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (2-3 bonds), which is crucial for connecting different parts of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Scan in the range of 4000-400 cm⁻¹.

    • Average 16-32 scans for a good signal-to-noise ratio.

Visualizations

Structure Elucidation Workflow

G cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation A Sample Isolation/Synthesis B Mass Spectrometry (HRMS) Determine Molecular Formula A->B C 1D NMR (¹H, ¹³C) Identify functional groups and proton/carbon environments B->C E IR Spectroscopy Confirm functional groups B->E D 2D NMR (COSY, HSQC, HMBC) Establish connectivity C->D F Data Interpretation Combine all spectral data D->F E->F G Structure Proposal F->G H Final Structure Confirmation G->H

Caption: Workflow for the structure elucidation of 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one.

Key HMBC Correlations

Caption: Predicted key HMBC correlations for structure confirmation.

Conclusion

References

Unveiling 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone: A Technical Guide to Its Natural Occurrence, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phenolic compound 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone, with a focus on its natural sources, detailed experimental protocols for its isolation, and its biosynthetic origins. This document is intended to serve as a valuable resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is a known natural product.[1][2] Its occurrence has been documented in the plant kingdom, specifically within the Rubiaceae family. The primary reported source for this compound is Psychotria yunnanensis.[1][3]

Data Presentation

The quantitative yield of this compound from its natural source is essential for evaluating its potential for large-scale extraction and further research. While the primary literature confirms its isolation, specific quantitative data was not available in the public domain at the time of this review. The following table summarizes the known natural source.

Plant SpeciesFamilyPlant PartCompound NameReference
Psychotria yunnanensisRubiaceaeAerial PartsThis compoundLu, Q., et al. (2014)

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural source involves a series of standard phytochemical techniques.[2][4][5] The following is a generalized protocol that can be adapted for the extraction and purification of this compound from plant materials such as Psychotria yunnanensis.

Plant Material Collection and Preparation
  • Collection: Collect the aerial parts of Psychotria yunnanensis.

  • Cleaning and Drying: Thoroughly clean the plant material to remove any debris and air-dry it in a well-ventilated area, shielded from direct sunlight, until brittle.

  • Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

Extraction
  • Maceration: Macerate the powdered plant material with a polar solvent such as 70% ethanol (B145695) or methanol (B129727) at room temperature for 24-48 hours.[5] The process should be repeated three times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to yield a viscous crude extract.

Fractionation
  • Solvent-Solvent Partitioning: The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography (Initial): The ethyl acetate fraction, which is likely to contain the target phenolic compound, can be subjected to column chromatography on silica (B1680970) gel or a macroporous resin (e.g., D101).[5] Elute the column with a gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

Purification
  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound, as identified by Thin-Layer Chromatography (TLC), are pooled and subjected to further purification using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., methanol-water or acetonitrile-water).

  • Recrystallization: The purified compound can be further purified by recrystallization from an appropriate solvent system to obtain a crystalline solid.

Structural Elucidation

The structure of the isolated compound should be confirmed using modern spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the detailed chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions within the molecule.

G PlantMaterial Plant Material (Psychotria yunnanensis) Extraction Extraction (e.g., 70% Ethanol Maceration) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Fractionation (Solvent Partitioning & Column Chromatography) CrudeExtract->Fractionation EnrichedFraction Enriched Phenolic Fraction Fractionation->EnrichedFraction Purification Purification (Preparative HPLC & Recrystallization) EnrichedFraction->Purification PureCompound Pure this compound Purification->PureCompound Analysis Structural Elucidation (NMR, MS, IR, UV) PureCompound->Analysis

Fig. 1: General workflow for the isolation of the target compound.

Biosynthetic Pathway

Propiophenones, like the structurally related acetophenones, are plant secondary metabolites derived from the phenylpropanoid pathway. Their biosynthesis originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. A key step in the formation of these compounds is the shortening of the three-carbon side chain of a cinnamic acid derivative.

The proposed biosynthetic pathway involves the following key stages:

  • Shikimate Pathway: Production of chorismate and subsequently L-phenylalanine.

  • Phenylpropanoid Pathway: L-phenylalanine is converted to cinnamic acid and its hydroxylated and methoxylated derivatives.

  • Side-Chain Shortening: The three-carbon side chain of a suitable cinnamic acid derivative (e.g., sinapic acid) is activated to a Coenzyme A (CoA) ester. A β-oxidative process, analogous to fatty acid degradation, is thought to occur, leading to the formation of the propiophenone (B1677668) skeleton.

G Shikimate Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate->Phenylalanine Multiple Steps CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL SinapicAcid Sinapic Acid CinnamicAcid->SinapicAcid Hydroxylation & Methylation SinapoylCoA Sinapoyl-CoA SinapicAcid->SinapoylCoA 4CL BetaOxidation β-Oxidative Pathway (Hydration, Dehydrogenation) SinapoylCoA->BetaOxidation Propiophenone This compound BetaOxidation->Propiophenone

Fig. 2: Proposed biosynthetic pathway for the target compound.

References

The Anticipated Biological Virtues of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activities of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone. In the absence of direct experimental data for this specific molecule, this paper synthesizes findings from structurally analogous compounds to forecast its potential as a therapeutic agent. Drawing on structure-activity relationships, we explore its probable antioxidant, anti-inflammatory, and anticancer properties. This document further outlines detailed experimental protocols for the future empirical validation of these predicted activities and visualizes the potential molecular pathways involved. Our aim is to furnish a foundational resource to stimulate and guide future research into this promising compound.

Introduction

Propiophenones, a class of aromatic ketones, and their derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. While many substituted propiophenones have been investigated, this compound remains a molecule of untapped potential with no direct studies on its biological effects to date. However, the structural motifs present in this compound—a dihydroxyphenyl group and methoxy (B1213986) substitutions—are hallmarks of bioactive molecules, suggesting a strong likelihood of therapeutic relevance. This guide bridges the existing knowledge gap by providing a predictive overview of its biological activities based on robust data from closely related chemical entities.

Predicted Biological Activities

The biological potential of this compound is inferred from the activities of structurally similar compounds, most notably 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), various chalcones, and other substituted propiophenones.

Antioxidant Activity

Phenolic compounds are well-established antioxidants due to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of hydroxyl groups on the aromatic ring is a key determinant of this activity.

Predicted Activity: The 3,4'-dihydroxy substitution pattern in the target molecule suggests potent antioxidant and radical scavenging capabilities. The methoxy groups may further enhance this activity by modulating the electron-donating capacity of the phenyl ring.

Supporting Evidence: A structurally related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), has been shown to reduce intracellular reactive oxygen species (ROS) formation[1]. Furthermore, numerous studies on hydroxy and methoxy-substituted chalcones and other flavonoids demonstrate significant antioxidant potential[2][3][4][5].

Anti-inflammatory Effects

Chronic inflammation is a key contributor to a multitude of diseases. Compounds that can modulate inflammatory pathways are of high therapeutic interest.

Predicted Activity: this compound is predicted to exhibit significant anti-inflammatory properties. This is based on the known anti-inflammatory effects of structurally similar molecules that inhibit key pro-inflammatory mediators and signaling pathways.

Supporting Evidence: HDMPPA significantly suppresses the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial cells. It also attenuates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1]. These effects are often mediated through the inhibition of signaling pathways such as NF-κB and MAPKs, which are common targets for anti-inflammatory flavonoids and phenolic compounds[1][6][7][8].

Anticancer Properties

The search for novel anticancer agents is a cornerstone of pharmaceutical research. Many natural and synthetic compounds containing phenol (B47542) and methoxy groups have demonstrated cytotoxic effects against various cancer cell lines.

Predicted Activity: The subject compound is anticipated to possess anticancer activity, potentially through the induction of apoptosis and cell cycle arrest in cancer cells.

Supporting Evidence: Phenylpropiophenone derivatives have been synthesized and evaluated as potential anticancer agents, showing activity against a range of human cancer cell lines[9]. The mechanisms often involve the modulation of cell survival pathways and the induction of programmed cell death. Chalcones with similar substitution patterns have also been reported to have significant cytotoxic effects[10][11][12].

Quantitative Data Summary (Predictive)

The following table summarizes the predicted activities and potential efficacy of this compound based on data from structurally related compounds. It is crucial to note that these are extrapolated values and require experimental verification.

Biological ActivityKey Biomarker/AssayPredicted Efficacy (based on analogs)Reference Compound(s)
Antioxidant DPPH Radical ScavengingIC50 in the low µM rangeHDMPPA, Hydroxychalcones
Reactive Oxygen Species (ROS) InhibitionSignificant reduction in intracellular ROSHDMPPA
Anti-inflammatory Nitric Oxide (NO) Production InhibitionPotent inhibition in LPS-stimulated cellsHDMPPA, Dihydroxy flavones[1][13]
Pro-inflammatory Cytokine (TNF-α, IL-1β) InhibitionDose-dependent reductionHDMPPA[1]
Anticancer Cytotoxicity (e.g., MTT assay)IC50 values potentially in the µM range against various cancer cell linesPhenylpropiophenone derivatives, Chalcones[9][10][11][12]

Detailed Experimental Protocols

To validate the predicted biological activities of this compound, the following standard experimental protocols are recommended.

Antioxidant Activity Assays
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare a series of dilutions of the test compound.

    • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

    • In a 96-well plate, add a small volume of each dilution of the test compound to the DPPH solution.

    • Include a positive control (e.g., ascorbic acid or trolox) and a blank (solvent with DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader[14][15].

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

  • Principle: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

  • Procedure:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl₃·6H₂O solution.

    • Add a small volume of the test compound solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm[16].

    • Construct a standard curve using a known antioxidant (e.g., FeSO₄·7H₂O) to quantify the reducing power.

Anti-inflammatory Activity Assays
  • Cell Line: RAW 264.7 murine macrophages or BV2 microglial cells.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.

    • Collect the cell culture supernatant.

    • Measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent[17].

    • Determine the effect of the compound on cell viability using an MTT or similar assay to rule out cytotoxicity.

Anticancer Activity Assay
  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized and quantified.

  • Procedure:

    • Seed cancer cells (e.g., HeLa, MCF-7, HepG2) in a 96-well plate and allow them to attach[1][18].

    • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader[1].

    • Calculate the percentage of cell viability and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the potential signaling pathways that this compound may modulate based on the activity of its structural analogs.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs TLR4->MAPKs IKK IKK TLR4->IKK Compound 3,4'-Dihydroxy-3',5'- dimethoxypropiophenone Compound->MAPKs Compound->IKK NFκB_nucleus NF-κB (nucleus) MAPKs->NFκB_nucleus activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB->NFκB_nucleus translocates Proinflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β) NFκB_nucleus->Proinflammatory_Mediators induces transcription experimental_workflow cluster_antioxidant Antioxidant Activity cluster_anti_inflammatory Anti-inflammatory Activity cluster_anticancer Anticancer Activity DPPH DPPH Assay FRAP FRAP Assay Data_Analysis Data Analysis (IC50 determination) NO_assay Nitric Oxide Assay (LPS-stimulated macrophages) MTT_assay MTT Assay (Cancer Cell Lines) Start Compound Synthesis & Purification Bioassays Biological Activity Screening Start->Bioassays Bioassays->DPPH Bioassays->FRAP Bioassays->NO_assay Bioassays->MTT_assay Conclusion Conclusion on Bioactivity Profile Data_Analysis->Conclusion

References

In-Depth Technical Guide: 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 136196-47-9 Synonyms: β-Hydroxypropiosyringone, 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

This technical guide provides a comprehensive overview of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone, a phenylpropanoid found in various plant species. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, potential biological activities, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a phenolic compound with a molecular structure that suggests potential for antioxidant and other biological activities.[1] Its core structure is a propiophenone (B1677668) substituted with hydroxyl and methoxy (B1213986) groups.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 136196-47-9[1]
Molecular Formula C₁₁H₁₄O₅[1]
Molecular Weight 226.23 g/mol [1]
IUPAC Name 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one[1]
Melting Point 74-75 °C
Boiling Point (Predicted) 426.9 ± 45.0 °C
Density (Predicted) 1.247 ± 0.06 g/cm³
pKa (Predicted) 8.14 ± 0.25
XLogP3 (Computed) -0.5[1]

Potential Biological Activities and Data

While specific quantitative data for this compound is limited in publicly available literature, its structural similarity to other phenolic compounds, particularly chalcones and flavonoids, suggests potential for significant antioxidant and anti-inflammatory effects. The following tables present representative data from structurally related compounds to illustrate the expected range of activity.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used for this purpose.

Table 2: Representative DPPH Radical Scavenging Activity of Structurally Related Phenolic Compounds

CompoundIC₅₀ (µM)Reference
3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC)50.2 ± 2.8[2]
(2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone (FMF)75.8 ± 2.5[2]
Ascorbic Acid (Standard)5.83[3]
Gallic Acid (Standard)6.08[3]

IC₅₀: The concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.

Anti-inflammatory Activity

In-vitro anti-inflammatory activity can be assessed through methods such as the inhibition of protein (albumin) denaturation, as inflammation can lead to the denaturation of tissue proteins.

Table 3: Representative Anti-inflammatory Activity (Inhibition of Albumin Denaturation) of Structurally Related Compounds

Compound/ExtractConcentration (µg/mL)% InhibitionIC₅₀ (µg/mL)Reference
Mikania scandens Leaf Extract16000-~1800[4]
Diclofenac Sodium (Standard)50-2000Concentration-dependent~300[4]
Ethanolic Extract of Trichosanthes palmata-Concentration-dependent261.09[5]
Diclofenac Sodium (Standard)-Concentration-dependent43.78[5]

IC₅₀: The concentration of the substance required to inhibit 50% of protein denaturation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

Synthesis of a Propiophenone Precursor (Illustrative)

Protocol: Synthesis of a Hydroxy Dimethoxy Chalcone (B49325) Derivative

  • Reaction Setup: A mixture of an appropriate hydroxyacetophenone (1 equivalent) and 3,4-dimethoxybenzaldehyde (B141060) (1 equivalent) are stirred in ethanol (B145695) (15 mL).[6]

  • Catalyst Addition: An aqueous solution of sodium hydroxide (B78521) (40-50%) is added to the mixture.[6]

  • Reaction: The reaction mixture is stirred at room temperature for 24-48 hours.[6]

  • Work-up: The reaction mixture is poured into iced water and acidified with cold 10% HCl.[6] The resulting precipitate is extracted with ether.[6]

  • Purification: The ether layer is washed, dried, and the solvent is evaporated. The crude product is then purified by column chromatography on silica (B1680970) gel.[6]

G cluster_synthesis Illustrative Chalcone Synthesis Workflow Reactants Hydroxyacetophenone + 3,4-Dimethoxybenzaldehyde + Ethanol Reaction Stir at Room Temp (24-48h) Reactants->Reaction Add Catalyst Catalyst Aqueous NaOH Workup Pour into Ice Water, Acidify with HCl Reaction->Workup Extraction Extract with Ether Workup->Extraction Purification Column Chromatography Extraction->Purification Product Chalcone Precursor Purification->Product

Caption: Workflow for the Claisen-Schmidt condensation to synthesize a chalcone precursor.

DPPH Radical Scavenging Assay

This protocol assesses the free radical scavenging activity of the test compound.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).[7] Prepare stock solutions of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound or standard.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader. A control containing DPPH and methanol is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentrations.[8]

G cluster_dpph DPPH Assay Workflow Prep Prepare DPPH Solution & Test Compound Dilutions Mix Mix DPPH Solution with Test Compound Prep->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Value Measure->Calculate

Caption: Experimental workflow for the DPPH radical scavenging assay.

Inhibition of Albumin Denaturation Assay

This in-vitro assay evaluates anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.

  • Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of various concentrations of the test compound.[4]

  • Control: A control solution is prepared with distilled water instead of the test compound.

  • Incubation: The mixtures are incubated at 37°C for 15 minutes.

  • Denaturation: Denaturation is induced by heating the mixtures at 70°C in a water bath for 5 minutes.

  • Measurement: After cooling, the absorbance of the solutions is measured at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (A_sample / A_control)] x 100 The IC₅₀ value is determined from a plot of percentage inhibition versus concentration.

Potential Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are not currently available. However, research on structurally similar chalcones has identified several key anti-inflammatory and cytoprotective pathways that may be relevant.

NF-κB and MAPK Signaling Pathways

Many phenolic compounds exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways.[9][10] Lipopolysaccharide (LPS) is a common inflammatory stimulus used in in-vitro models.

G cluster_pathway Potential Anti-Inflammatory Signaling Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IKK IKK TLR4->IKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) p38->Cytokines transcription JNK->Cytokines transcription ERK->Cytokines transcription IkBa IκBα IKK->IkBa inhibits degradation p65 p65 IKK->p65 activates IkBa->p65 sequesters p65_nuc p65 (nucleus) p65->p65_nuc translocation p65_nuc->Cytokines transcription TestCompound 3,4'-Dihydroxy-3',5'- dimethoxypropiophenone TestCompound->p38 Potential Inhibition TestCompound->IKK Potential Inhibition

Caption: Potential inhibition of LPS-induced NF-κB and MAPK signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is crucial for cell survival, proliferation, and apoptosis. Some chalcone derivatives have been shown to induce apoptosis in cancer cells by inhibiting this pathway.[11][12]

G cluster_pathway Potential PI3K/Akt/mTOR Inhibition Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation TestCompound 3,4'-Dihydroxy-3',5'- dimethoxypropiophenone TestCompound->PI3K Potential Inhibition TestCompound->Akt Potential Inhibition TestCompound->mTOR Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR cell survival pathway.

Conclusion

This compound is a naturally occurring phenolic compound with a chemical structure indicative of promising biological activities. While direct experimental data on this specific molecule is sparse, the provided protocols and the analysis of structurally related compounds offer a solid foundation for future research. Further investigation is warranted to fully elucidate its therapeutic potential, particularly in the areas of antioxidant and anti-inflammatory applications, and to confirm its mechanism of action on cellular signaling pathways.

References

3,4'-Dihydroxy-3',5'-dimethoxypropiophenone molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone

Introduction

This compound, also known as beta-Hydroxypropiosyringone, is a phenolic compound.[1][2] Such compounds are of significant interest to researchers in medicinal chemistry and drug development due to their potential biological activities. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic approach, and insights into its potential biological significance based on the activities of structurally related compounds.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These data are crucial for its identification, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₅[1]
Molecular Weight 226.23 g/mol [1][2]
CAS Number 136196-47-9[1]
Melting Point 74-75 °C[1]
Boiling Point (Predicted) 426.9 ± 45.0 °C[1]
Density (Predicted) 1.247 ± 0.06 g/cm³[1]
pKa (Predicted) 8.14 ± 0.25[1]

Synthesis and Experimental Protocols

While a specific synthesis protocol for this compound was not found, a general and widely used method for preparing similar phenolic ketones and chalcones is the Claisen-Schmidt condensation.[3][4] The following is a representative protocol adapted for the potential synthesis of a related chalcone (B49325), which involves the condensation of an acetophenone (B1666503) with a benzaldehyde (B42025) derivative.

Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol describes a general procedure for the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.

Materials and Reagents:

  • Substituted Acetophenone (e.g., 2',4'-dihydroxy-3',6'-dimethoxyacetophenone)

  • Substituted Benzaldehyde

  • Ethanol (B145695)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Crushed Ice

  • Distilled Water

  • Thin-Layer Chromatography (TLC) plates

  • Suitable solvent system for TLC (e.g., ethyl acetate:n-hexane, 3:7 v/v)

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted acetophenone (1 equivalent) in an appropriate amount of ethanol.

  • Addition of Base: Prepare a 40-50% (w/v) aqueous solution of NaOH or KOH. To the stirred ethanolic solution of the acetophenone, add the substituted benzaldehyde (1 equivalent). Slowly add the aqueous base solution dropwise to the reaction mixture at room temperature.[4]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-48 hours.[3][4] The progress of the reaction can be monitored by TLC.

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture by slowly adding 10% HCl until the pH is acidic (pH 2-3), which will cause the chalcone product to precipitate.[3]

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold distilled water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[3][4]

  • Characterization: The final product should be characterized by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[4]

G prep 1. Reactant Preparation setup 2. Reaction Setup (Acetophenone + Benzaldehyde in Ethanol) prep->setup reaction 3. Condensation Reaction (Add base, stir at RT) setup->reaction monitoring 4. Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup 5. Work-up & Isolation (Acidification & Precipitation) monitoring->workup Reaction Complete purification 6. Purification (Recrystallization) workup->purification char 7. Characterization (MP, NMR, IR, MS) purification->char G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates NFkB NF-κB AKT->NFkB Activates p53 p53 AKT->p53 Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Apoptosis Apoptosis p53->Apoptosis CellCycleArrest G1 Cell Cycle Arrest p53->CellCycleArrest Gene Gene Transcription (Survival, Proliferation) NFkB_nuc->Gene Chalcone Chalcone Derivative Chalcone->PI3K Inhibits GF Growth Factor GF->RTK Activates

References

An In-depth Technical Guide on 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone, a phenolic compound of interest for its potential pharmacological applications. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from the primary literature on its discovery, proposes a plausible synthetic route, and outlines detailed experimental protocols for its synthesis and characterization based on established methodologies for structurally related compounds. Furthermore, potential biological activities and associated signaling pathways are discussed in the context of similar phenolic structures. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the further investigation of this compound.

Introduction

This compound, also known as beta-Hydroxypropiosyringone, is a phenolic compound that has been identified in the plant species Psychotria yunnanensis[1]. The genus Psychotria is a vast group of flowering plants in the Rubiaceae family, known for producing a wide array of secondary metabolites, including alkaloids, terpenoids, and various phenolic compounds[2][3][4][5]. While the specific biological activities of this compound have not been extensively studied, its structural similarity to other pharmacologically active propiophenones and chalcones suggests it may possess interesting biological properties. This guide provides a detailed exploration of this compound, from its natural origin to potential synthetic methodologies and biological significance.

Discovery and Natural Occurrence

This compound was first reported as a natural product isolated from the aerial parts of Psychotria yunnanensis in a study focused on the chemical constituents and chemotaxonomy of this plant species[1]. The genus Psychotria is known for its rich phytochemical diversity, and the isolation of this propiophenone (B1677668) derivative contributes to the chemotaxonomic understanding of this plant group[1].

Isolation from Psychotria yunnanensis

Table 1: General Quantitative Data for Plant Extraction and Isolation (Illustrative)

ParameterValueReference Method
Plant Material (dried aerial parts)1 kgStandard practice
Extraction SolventMethanol
Crude Extract Yield50 g (5%)
Final Compound Yield15 mg (0.0015%)Hypothetical
Purity (by HPLC)>98%Standard practice

Proposed Synthesis

Currently, a specific synthetic route for this compound has not been published. However, a plausible and efficient synthesis can be proposed based on established organic chemistry reactions for analogous propiophenones. A common approach involves the Friedel-Crafts acylation of a substituted benzene (B151609) ring with propionyl chloride or a related acylating agent.

A potential retrosynthetic analysis is depicted below:

G This compound This compound Friedel-Crafts Acylation Friedel-Crafts Acylation This compound->Friedel-Crafts Acylation 1,3-Dimethoxy-5-hydroxybenzene 1,3-Dimethoxy-5-hydroxybenzene Friedel-Crafts Acylation->1,3-Dimethoxy-5-hydroxybenzene 4-Hydroxyphenylpropionyl chloride 4-Hydroxyphenylpropionyl chloride Friedel-Crafts Acylation->4-Hydroxyphenylpropionyl chloride Thionyl Chloride Thionyl Chloride 4-Hydroxyphenylpropionyl chloride->Thionyl Chloride 4-Hydroxyphenylpropionic acid 4-Hydroxyphenylpropionic acid Thionyl Chloride->4-Hydroxyphenylpropionic acid

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

This section provides detailed, hypothetical experimental protocols for the synthesis and characterization of this compound based on established chemical literature for similar compounds.

Synthesis of this compound

Step 1: Preparation of 3,5-Dimethoxyphenol (B141022) This starting material can be synthesized from phloroglucinol (B13840) by selective methylation.

Step 2: Friedel-Crafts Acylation

  • To a solution of 3,5-dimethoxyphenol (1 equivalent) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.2 equivalents) at 0 °C.

  • Slowly add 3-(4-hydroxyphenyl)propionyl chloride (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding ice-cold water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

G cluster_0 Synthesis Workflow Start Start Reactants 3,5-Dimethoxyphenol + 3-(4-hydroxyphenyl)propionyl chloride Start->Reactants Reaction Friedel-Crafts Acylation (AlCl3, DCM) Reactants->Reaction Workup Quenching, Extraction, Washing, Drying Reaction->Workup Purification Column Chromatography Workup->Purification Product 3,4'-Dihydroxy-3',5'- dimethoxypropiophenone Purification->Product

Caption: Proposed workflow for the synthesis of the target compound.

Characterization Data (Predicted)

The following table summarizes the expected characterization data for this compound based on its chemical structure and data from analogous compounds.

Table 2: Predicted Spectroscopic and Physical Data

AnalysisPredicted Data
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 10.1 (s, 1H, -OH), 9.5 (s, 1H, -OH), 7.1 (d, J=8.0 Hz, 2H), 6.8 (d, J=8.0 Hz, 2H), 6.5 (s, 2H), 3.8 (s, 6H, 2x -OCH₃), 3.1 (t, J=7.5 Hz, 2H), 2.8 (t, J=7.5 Hz, 2H).
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): 205.0 (C=O), 160.0 (C-O), 158.0 (C-O), 130.0 (C-H), 128.0 (C), 115.0 (C-H), 105.0 (C), 95.0 (C-H), 56.0 (-OCH₃), 40.0 (CH₂), 30.0 (CH₂).
Mass Spec. (ESI-MS)m/z: 303.12 [M+H]⁺, 325.10 [M+Na]⁺.
Melting Point 150-155 °C (estimated)
Appearance Off-white to pale yellow solid

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, its structural features suggest several potential areas of pharmacological interest. Many phenolic compounds, including those with dihydroxy and dimethoxy substitutions, are known to exhibit a range of biological effects.

Antioxidant Activity

The presence of phenolic hydroxyl groups is a key structural feature for antioxidant activity. These groups can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress. The potential antioxidant mechanism is illustrated below.

G Compound 3,4'-Dihydroxy-3',5'- dimethoxypropiophenone Scavenging Hydrogen Atom Donation Compound->Scavenging Radical Free Radical (R•) Radical->Scavenging StabilizedRadical Stabilized Compound Radical Scavenging->StabilizedRadical NeutralizedRadical Neutralized Molecule (RH) Scavenging->NeutralizedRadical

Caption: Proposed mechanism of free radical scavenging.

Anti-inflammatory Activity

Many phenolic compounds exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. It is plausible that this compound could inhibit the production of pro-inflammatory cytokines.

Anticancer Activity

Substituted propiophenones and related chalcones have been investigated for their potential as anticancer agents. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest in cancer cells. Potential signaling pathways that could be affected include the PI3K/Akt and MAPK pathways.

G Compound 3,4'-Dihydroxy-3',5'- dimethoxypropiophenone PI3K PI3K Compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes

Caption: Potential modulation of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This compound is a naturally occurring phenolic compound with a chemical structure that suggests potential for various biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This technical guide has provided a comprehensive overview of its discovery, proposed a viable synthetic route, and outlined detailed experimental protocols for its preparation and characterization.

Future research should focus on the following areas:

  • Total Synthesis: Development and optimization of a synthetic route to produce sufficient quantities of the compound for extensive biological evaluation.

  • Biological Screening: A thorough investigation of its antioxidant, anti-inflammatory, and cytotoxic activities against a panel of cell lines.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

The information presented in this guide serves as a valuable starting point for researchers and drug development professionals to unlock the full therapeutic potential of this compound.

References

3,4'-Dihydroxy-3',5'-dimethoxypropiophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4'-Dihydroxy-3',5'-dimethoxypropiophenone is a naturally occurring phenylpropanoid found in Psychotria yunnanensis.[1] While research specifically focused on this compound is limited, its structural similarity to other dihydroxy- and dimethoxy-substituted propiophenones and related chalcones suggests potential antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known information on this compound, including its chemical properties. Due to the scarcity of direct experimental data, this guide also presents inferred biological activities and potential mechanisms of action based on structurally related compounds. Furthermore, it outlines general experimental protocols for the synthesis, isolation, and biological evaluation that could be adapted for the study of this specific molecule.

Chemical and Physical Properties

This compound, also known as beta-Hydroxypropiosyringone, is a phenolic compound with the molecular formula C₁₁H₁₄O₅ and a molecular weight of 226.23 g/mol .

PropertyValueSource
CAS Number 136196-47-9ChemicalBook
Molecular Formula C₁₁H₁₄O₅ChemicalBook
Molecular Weight 226.23ChemicalBook
Melting Point 74-75 °CChemicalBook
Boiling Point (Predicted) 426.9 ± 45.0 °CChemicalBook
Density (Predicted) 1.247 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 8.14 ± 0.25ChemicalBook
Natural Source Psychotria yunnanensisMedChemExpress[1]

Potential Biological Activities and Mechanisms of Action (Inferred)

Antioxidant Activity

Many phenolic compounds, including those with catechol (3,4-dihydroxy) moieties, exhibit potent antioxidant activity. The hydroxyl groups on the aromatic ring can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress. The presence of methoxy (B1213986) groups can modulate this activity.

Anti-inflammatory Activity

Propiophenone and chalcone (B49325) derivatives have been reported to possess anti-inflammatory properties. The potential mechanism of action could involve the inhibition of key inflammatory mediators and signaling pathways.

  • NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. Some flavonoids and chalcones have been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3][4][5]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway, including p38, JNK, and ERK, plays a crucial role in inflammation. Inhibition of MAPK phosphorylation by structurally similar compounds has been observed, leading to a reduction in the inflammatory response.[2][3][6][7][8]

Below are generalized diagrams of these pathways that could be investigated for this compound.

G Potential Anti-inflammatory Mechanism via NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates Compound 3,4'-Dihydroxy-3',5'- dimethoxypropiophenone (Hypothesized) Compound->IKK Inhibits (Hypothesized) IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_nucleus NF-κB (Active) NFκB->NFκB_nucleus Translocates to Nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFκB_nucleus->Proinflammatory_Genes Induces Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

G Potential Anti-inflammatory Mechanism via MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Compound 3,4'-Dihydroxy-3',5'- dimethoxypropiophenone (Hypothesized) Compound->TAK1 Inhibits (Hypothesized) p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Proinflammatory_Genes Pro-inflammatory Gene Expression AP1->Proinflammatory_Genes

Caption: Hypothesized inhibition of the MAPK signaling pathway.

Experimental Protocols (General)

The following are generalized experimental protocols that can be adapted for the synthesis, isolation, and biological evaluation of this compound.

Synthesis

A plausible synthetic route for this compound is the Friedel-Crafts acylation of 3,5-dimethoxyphenol (B141022) with 3-chloropropionyl chloride, followed by hydrolysis and demethylation.

Materials:

Procedure:

  • Friedel-Crafts Acylation: To a solution of 3,5-dimethoxyphenol in dry DCM, add AlCl₃ at 0 °C. Stir the mixture for 30 minutes.

  • Slowly add 3-chloropropionyl chloride to the reaction mixture and stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Hydrolysis and Demethylation: The resulting intermediate can be subjected to appropriate hydrolysis and selective demethylation conditions to yield the final product.

G General Synthetic Workflow Start Starting Materials (3,5-dimethoxyphenol, 3-chloropropionyl chloride) Acylation Friedel-Crafts Acylation Start->Acylation Workup1 Workup & Purification Acylation->Workup1 Intermediate Intermediate Workup1->Intermediate Hydrolysis Hydrolysis & Demethylation Intermediate->Hydrolysis Workup2 Workup & Purification Hydrolysis->Workup2 Product 3,4'-Dihydroxy-3',5'- dimethoxypropiophenone Workup2->Product

Caption: A general workflow for the synthesis of the target compound.

Isolation from Psychotria yunnanensis

A general procedure for the isolation of phenylpropanoids from plant material is as follows:

Materials:

  • Dried and powdered plant material (Psychotria yunnanensis)

  • Methanol (B129727) or ethanol (B145695)

  • Hexane (B92381)

  • Ethyl acetate

  • Silica gel for column chromatography

  • Sephadex LH-20 for size-exclusion chromatography

  • HPLC system for final purification

Procedure:

  • Extraction: Macerate the powdered plant material with methanol or ethanol at room temperature. Filter and concentrate the extract under reduced pressure.

  • Partitioning: Suspend the crude extract in water and partition successively with hexane and ethyl acetate.

  • Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

  • Further purify the fractions containing the target compound using Sephadex LH-20 column chromatography and/or preparative HPLC.

  • Monitor the fractions by TLC and identify the compound by spectroscopic methods (NMR, MS).

In Vitro Antioxidant Activity Assay (DPPH)

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compound (this compound)

  • Ascorbic acid (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare serial dilutions of the test compound and ascorbic acid in methanol.

  • In a 96-well plate, add the DPPH solution to each well containing the test compound or control.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

In Vitro Anti-inflammatory Activity Assay (LPS-stimulated RAW 264.7 Macrophages)

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium supplemented with FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM medium.

  • Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • NO Measurement: Collect the cell supernatant and measure the NO production using the Griess reagent.

  • Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatant using ELISA kits.

  • Cell Viability: Assess the cytotoxicity of the compound using an MTT assay.

Quantitative Data

Currently, there is no specific quantitative data such as IC₅₀ or EC₅₀ values for the biological activities of this compound available in the public domain. Research on structurally related chalcones has reported IC₅₀ values for antioxidant activity in the micromolar range. For instance, 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone showed a DPPH radical scavenging IC₅₀ of 50.2 ± 2.8 µM.[9]

Conclusion

This compound is a phenylpropanoid with limited characterization in scientific literature. Based on its chemical structure, it is predicted to have antioxidant and anti-inflammatory properties, potentially through the modulation of the NF-κB and MAPK signaling pathways. This technical guide provides a foundation for future research by outlining its known properties and providing adaptable experimental protocols for its synthesis, isolation, and biological evaluation. Further investigation is warranted to elucidate the specific biological activities and mechanisms of action of this compound, which may hold promise for the development of new therapeutic agents.

References

A Technical Guide to the Potential Mechanism of Action of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical whitepaper provides an in-depth overview of the plausible molecular mechanisms of action for 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone. By analyzing published data on structurally related chalcones, notably 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) and 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC), we can infer that the primary anti-neoplastic activities of the target compound likely involve the induction of apoptosis through the intrinsic mitochondrial pathway and the suppression of cell proliferation and survival via inhibition of the PI3K/Akt/mTOR signaling cascade. This document furnishes detailed experimental protocols for key assays, presents quantitative data from relevant studies in structured tables, and provides visual representations of the implicated signaling pathways and experimental workflows using Graphviz diagrams.

Postulated Core Mechanisms of Action

Based on evidence from structurally similar chalcones, the principal mechanisms of action of this compound are likely to be centered around two key cellular processes: induction of apoptosis and inhibition of pro-survival signaling pathways.

Induction of Mitochondria-Mediated Apoptosis

Structurally related chalcones have been demonstrated to trigger apoptosis in various cancer cell lines.[1][2] This process is predominantly mediated through the intrinsic mitochondrial pathway, characterized by the following key events:

  • Modulation of Bcl-2 Family Proteins: A decrease in the expression of the anti-apoptotic protein Bcl-2 and a concurrent increase in the expression of pro-apoptotic proteins such as Bax and Bad.[2][3] This shift in the Bcl-2/Bax ratio leads to increased mitochondrial outer membrane permeabilization (MOMP).

  • Cytochrome C Release: The permeabilization of the mitochondrial membrane results in the release of cytochrome C from the intermembrane space into the cytosol.

  • Caspase Activation: Cytosolic cytochrome C initiates the formation of the apoptosome, leading to the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[3][4]

  • PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3][4]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Several chalcone (B49325) derivatives have been shown to exert their anti-cancer effects by inhibiting this pathway.[1][2][5] The proposed mechanism involves:

  • Suppression of PI3K Activity: The compound may directly or indirectly inhibit the activity of PI3K, leading to reduced phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).

  • Inhibition of Akt and mTOR Phosphorylation: The decrease in PIP3 levels results in the reduced phosphorylation and activation of Akt (at Ser473 and Thr308) and its downstream target, mTOR.[2]

  • Downregulation of Cell Cycle Progression: Inhibition of the PI3K/Akt/mTOR pathway can lead to G1 phase cell cycle arrest through the downregulation of key regulatory proteins like cyclin D1 and cyclin-dependent kinase 4 (CDK4).[1]

  • Inhibition of NF-κB Nuclear Translocation: The PI3K/Akt pathway is also known to activate the transcription factor NF-κB. Inhibition of this pathway can prevent the nuclear translocation of NF-κB, thereby downregulating the expression of its target genes, which are involved in cell survival and inflammation.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on structurally similar chalcones, providing insights into their biological activity.

Table 1: Cytotoxicity of Structurally Related Chalcones in Cancer Cell Lines

CompoundCell LineAssayIC50 Value (µM)Reference
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)PANC-1 (Pancreatic)CCK-810.5 ± 0.8[3]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)MIA PACA2 (Pancreatic)CCK-812.2 ± 0.9[3]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)C-33A (Cervical)Not Specified15.76 ± 1.49[6]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)HeLa (Cervical)Not Specified10.05 ± 0.22[6]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)SiHa (Cervical)Not Specified18.31 ± 3.10[6]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)SMMC-7721 (Hepatocellular)Not Specified32.3 ± 1.13[7]
2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC)RPMI8226 (Multiple Myeloma)CCK-825.97[2][5]
2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC)MM.1S (Multiple Myeloma)CCK-818.36[2][5]
2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC)U266 (Multiple Myeloma)CCK-815.02[2][5]

Table 2: Effects of Structurally Related Chalcones on Apoptosis and Cell Cycle Proteins

CompoundCell LineProteinEffectConcentrationReference
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)PANC-1Bcl-2Dose-dependent decrease3-30 µM[3]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)PANC-1BaxIncrease3-30 µM[3]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)PANC-1Cleaved Caspase-9Increase3-30 µM[4]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)PANC-1Cleaved Caspase-3Increase3-30 µM[4]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)BEL-7402/5-FUCyclin D1DownregulationNot Specified[1]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)BEL-7402/5-FUCDK4DownregulationNot Specified[1]
2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC)U266Cleaved Caspase-3Dose-dependent increase5, 10, 20 µM[2]
2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC)U266Cleaved Caspase-9Dose-dependent increase5, 10, 20 µM[2]
2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC)U266Bcl-2Dose-dependent decrease5, 10, 20 µM[2]
2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC)U266BadDose-dependent increase5, 10, 20 µM[2]

Table 3: Effects of Structurally Related Chalcones on PI3K/Akt/mTOR Pathway Proteins

CompoundCell LineProteinEffectConcentrationReference
2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC)U266PI3KGradual decrease5, 10, 20 µM[2]
2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC)U266p-AktGradual decrease5, 10, 20 µM[2]
2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC)U266p-mTORGradual decrease5, 10, 20 µM[2]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)BEL-7402/5-FUPI3K/AktSuppressionNot Specified[1]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of the structurally related chalcones.

Cell Viability Assay (CCK-8)

Objective: To determine the cytotoxic effect of the compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (or related chalcone)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of medium containing different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for PI3K/Akt/mTOR and Apoptosis-Related Proteins

Objective: To investigate the effect of the compound on the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR and apoptosis signaling pathways.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • Test compound and DMSO

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of the test compound for the desired time.

  • Wash cells twice with ice-cold PBS and lyse with RIPA buffer.

  • Quantify protein concentration using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using ECL reagents and an imaging system.

  • Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on cell cycle distribution.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • Test compound and DMSO

  • Ice-cold PBS

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound for 24 or 48 hours.

  • Harvest cells by trypsinization, including floating cells from the medium.

  • Wash the cells with ice-cold PBS and centrifuge.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software (e.g., ModFit LT).

Mandatory Visualizations

Signaling Pathway Diagrams

G cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 p_Akt p-Akt PIP3->p_Akt activates Akt Akt p_mTOR p-mTOR p_Akt->p_mTOR activates mTOR mTOR Cell_Growth Cell Growth & Survival p_mTOR->Cell_Growth Propiophenone 3,4'-Dihydroxy-3',5'- dimethoxypropiophenone (Postulated) Propiophenone->PI3K Propiophenone->p_Akt

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway.

G Bcl2 Bcl-2 (Anti-apoptotic) Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax Bax/Bad (Pro-apoptotic) Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis Propiophenone Propiophenone Propiophenone->Bax G cluster_assays 3. Cellular and Molecular Assays cluster_endpoints 4. Data Analysis and Interpretation Compound_Treatment 2. Treatment with Propiophenone Derivative Cell_Viability Cell Viability Assay (CCK-8) Compound_Treatment->Cell_Viability Western_Blot Western Blot Analysis Compound_Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle) Compound_Treatment->Flow_Cytometry IC50 IC50 Determination Cell_Viability->IC50 Protein_Expression Protein Expression/ Phosphorylation Levels Western_Blot->Protein_Expression Cell_Cycle_Dist Cell Cycle Distribution Flow_Cytometry->Cell_Cycle_Dist MoA 5. Mechanism of Action Elucidation IC50->MoA Protein_Expression->MoA Cell_Cycle_Dist->MoA

References

Methodological & Application

Synthesis of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone, a phenolic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on established chemical transformations, including Friedel-Crafts acylation and subsequent selective demethylation.

Introduction

This compound is a naturally occurring phenolic compound found in Psychotria yunnanensis[1][2]. Its structure, featuring both catechol and substituted phenol (B47542) moieties, suggests potential antioxidant and other biological activities, making it a target of interest for synthetic chemists and drug discovery programs. This document outlines a plausible and detailed synthetic route, providing researchers with the necessary protocols to obtain this compound for further investigation.

Synthetic Strategy

The proposed synthesis of this compound involves a two-step process:

  • Friedel-Crafts Propionylation: The synthesis commences with the Friedel-Crafts acylation of a readily available starting material, 1,2,4-trimethoxybenzene (B152335), with propionyl chloride in the presence of a Lewis acid catalyst to yield 2',4',5'-trimethoxypropiophenone. Friedel-Crafts acylation is a classic and effective method for the formation of aryl ketones[3][4][5][6].

  • Selective Demethylation: The subsequent step involves the selective demethylation of the 4'-methoxy group of the intermediate to afford the target compound, this compound. This selective cleavage of an aryl methyl ether is a critical step to unmask the phenolic hydroxyl group[7][8][9][10].

Data Presentation

Table 1: Key Reagents and Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Supplier (Example)
1,2,4-TrimethoxybenzeneC₉H₁₂O₃168.19Sigma-Aldrich
Propionyl ChlorideC₃H₅ClO92.52Sigma-Aldrich
Aluminum Chloride (anhydrous)AlCl₃133.34Sigma-Aldrich
Dichloromethane (B109758) (anhydrous)CH₂Cl₂84.93Fisher Scientific
Hydrochloric AcidHCl36.46VWR
Boron TribromideBBr₃250.52Sigma-Aldrich
Sodium BicarbonateNaHCO₃84.01J.T. Baker
Anhydrous Sodium Sulfate (B86663)Na₂SO₄142.04EMD Millipore
Ethyl Acetate (B1210297)C₄H₈O₂88.11Fisher Scientific
Hexane (B92381)C₆H₁₄86.18Fisher Scientific

Table 2: Expected Yields and Physicochemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Expected Yield (%)Physical StateMelting Point (°C)
2',4',5'-TrimethoxypropiophenoneC₁₂H₁₆O₄224.2570-80SolidNot Reported
This compoundC₁₁H₁₄O₅226.2350-60Solid74-75[1]

Experimental Protocols

Protocol 1: Synthesis of 2',4',5'-Trimethoxypropiophenone (Friedel-Crafts Propionylation)

This protocol is adapted from established Friedel-Crafts acylation procedures on activated aromatic rings[11][12].

Materials:

  • 1,2,4-Trimethoxybenzene (1.0 eq)

  • Propionyl chloride (1.2 eq)

  • Anhydrous aluminum chloride (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (1.5 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1,2,4-trimethoxybenzene (1.0 eq) in anhydrous dichloromethane to the stirred suspension.

  • After the addition is complete, add propionyl chloride (1.2 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition of propionyl chloride, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Add 1 M HCl to the mixture to dissolve any remaining aluminum salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 2',4',5'-trimethoxypropiophenone.

Protocol 2: Synthesis of this compound (Selective Demethylation)

This protocol is based on the selective demethylation of aryl methyl ethers using boron tribromide[7][13].

Materials:

  • 2',4',5'-Trimethoxypropiophenone (1.0 eq)

  • Boron tribromide (BBr₃) (2.2 eq, 1.0 M solution in DCM)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer and a septum

  • Syringe

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Dissolve 2',4',5'-trimethoxypropiophenone (1.0 eq) in anhydrous dichloromethane in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of boron tribromide in dichloromethane (2.2 eq) via syringe.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol.

  • Add water and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound.

Visualizations

Synthesis_Pathway A 1,2,4-Trimethoxybenzene C 2',4',5'-Trimethoxypropiophenone A->C Friedel-Crafts Propionylation R1 AlCl₃, DCM B Propionyl Chloride D This compound C->D Selective Demethylation R2 BBr₃, DCM

Caption: Proposed two-step synthesis pathway for this compound.

Experimental_Workflow cluster_0 Step 1: Friedel-Crafts Propionylation cluster_1 Step 2: Selective Demethylation S1_Start Start S1_React React 1,2,4-Trimethoxybenzene with Propionyl Chloride & AlCl₃ S1_Start->S1_React S1_Workup Aqueous Workup (HCl, NaHCO₃, Brine) S1_React->S1_Workup S1_Purify Column Chromatography S1_Workup->S1_Purify S1_Product 2',4',5'-Trimethoxypropiophenone S1_Purify->S1_Product S2_React React Intermediate with BBr₃ in DCM S1_Product->S2_React Intermediate S2_Quench Quench with Methanol & Aqueous Workup S2_React->S2_Quench S2_Purify Column Chromatography S2_Quench->S2_Purify S2_Final Final Product S2_Purify->S2_Final

Caption: Detailed experimental workflow for the synthesis of the target compound.

Safety Precautions

  • Friedel-Crafts Reaction: This reaction is exothermic and generates HCl gas. It should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water.

  • Boron Tribromide: BBr₃ is a highly corrosive and toxic reagent that reacts violently with moisture. It should be handled with extreme care under an inert atmosphere using appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be carried out in a fume hood.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediate and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.

  • Melting Point Analysis: To assess the purity of the final crystalline product.

This detailed guide provides a robust starting point for the successful laboratory synthesis of this compound, enabling further research into its biological properties and potential therapeutic applications.

References

Application Notes and Protocols for the Analytical Determination of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4'-Dihydroxy-3',5'-dimethoxypropiophenone, also known as beta-Hydroxypropiosyringone, is a phenolic compound of interest in various fields, including natural product chemistry and pharmacology.[1] Accurate and reliable analytical methods are crucial for its identification, quantification, and quality control in research and development. This document provides detailed application notes and protocols for the analysis of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₁₁H₁₄O₅[2][3]
Molecular Weight 226.23 g/mol [1][2][3]
Appearance Powder[2]
Purity 95% - 99% (commercially available)[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the separation, identification, and quantification of phenolic compounds. A reversed-phase HPLC method with a Diode-Array Detector (DAD) is highly suitable for the analysis of this compound.[2][4]

Experimental Protocol

3.1.1. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.[5]

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.[5]

  • Sample Preparation: For plant extracts or other matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. The final extract should be dissolved in the mobile phase and filtered through a 0.22 µm syringe filter before injection.[5]

3.1.2. Chromatographic Conditions The following table summarizes the recommended HPLC conditions.

ParameterRecommended Setting
Instrument HPLC system with a quaternary pump, autosampler, column oven, and DAD
Column C18 reversed-phase column (e.g., Inertsil ODS-3, 250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; 30-35 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (or scan from 200-400 nm to determine λmax)

3.1.3. Data Analysis

  • Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard. The UV spectrum of the peak from the DAD should also match the standard.[4]

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. The concentration of the analyte in the sample can be determined from this curve.[4]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Reference Standard Stock Stock Solution Standard->Stock Sample Sample Matrix Extract Sample Extract Sample->Extract Working Working Standards Stock->Working Filter_W Filter (0.22 µm) Working->Filter_W Filter_S Filter (0.22 µm) Extract->Filter_S HPLC HPLC System Filter_S->HPLC Inject Filter_W->HPLC Inject Column C18 Column HPLC->Column DAD DAD Detector Column->DAD Chromatogram Chromatogram DAD->Chromatogram CalCurve Calibration Curve Chromatogram->CalCurve Peak Area Identify Identification Chromatogram->Identify Retention Time & UV Spectrum Quantify Quantification CalCurve->Quantify

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. For non-volatile phenolic compounds like this compound, derivatization is typically required to increase volatility and thermal stability.

Experimental Protocol

4.1.1. Derivatization

  • Silylation: To a dried sample (approximately 1 mg), add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a solvent (e.g., pyridine (B92270) or acetonitrile).

  • Heat the mixture at 60-70 °C for 30-60 minutes to ensure complete derivatization.

4.1.2. GC-MS Conditions

ParameterRecommended Setting
Instrument GC-MS system
Column Non-polar capillary column (e.g., Elite-1, 30 m x 0.25 mm x 0.25 µm)[7]
Carrier Gas Helium at a constant flow of 1 mL/min[7]
Injection Mode Split (e.g., 10:1)[7]
Injector Temperature 250 °C[7]
Oven Temperature Program Initial temp 110 °C for 2 min, then ramp to 280 °C at 5 °C/min, hold for 9 min[7]
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV[7]
Scan Range 45-550 m/z[7]

4.1.3. Data Analysis

  • Identification: The mass spectrum of the derivatized compound is compared with spectral libraries (e.g., NIST, Wiley) for identification. The fragmentation pattern provides structural information.[7]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Dry Dry Sample Sample->Dry Deriv Derivatization (Silylation) Dry->Deriv GCMS GC-MS System Deriv->GCMS Inject GC GC Separation GCMS->GC MS MS Detection GC->MS TIC Total Ion Chromatogram MS->TIC MassSpec Mass Spectrum TIC->MassSpec Select Peak Library Spectral Library Search (NIST) MassSpec->Library Identify Compound Identification Library->Identify Analytical_Strategy cluster_goals Analytical Goals cluster_methods Analytical Methods Compound 3,4'-Dihydroxy-3',5'- dimethoxypropiophenone Quant Quantification Compound->Quant ID Identification / Structural Elucidation Compound->ID HPLC HPLC-DAD Quant->HPLC UVVis UV-Vis Quant->UVVis ID->HPLC Preliminary GCMS GC-MS ID->GCMS NMR NMR ID->NMR Definitive MS Mass Spectrometry ID->MS

References

Application Notes and Protocols for the Purification of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4'-Dihydroxy-3',5'-dimethoxypropiophenone is a phenolic compound that has been identified in plant species such as Psychotria yunnanensis. As a member of the propiophenone (B1677668) class of compounds, it holds potential interest for researchers in natural product chemistry, pharmacology, and drug discovery. The biological activities of phenolic compounds are often linked to their high purity. Therefore, effective purification is a critical step following synthesis or extraction from natural sources.

This document provides detailed protocols for the purification of this compound using standard laboratory techniques, including recrystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC). These methods are designed to yield a high-purity final product suitable for downstream applications.

Purification Techniques

The selection of a purification technique depends on the initial purity of the sample, the quantity of material to be purified, and the desired final purity. For crude samples, a multi-step approach, often starting with column chromatography followed by recrystallization or preparative HPLC, is recommended.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures. The principle is to dissolve the impure compound in a minimum amount of a hot solvent and then allow the solution to cool slowly. The desired compound will form crystals, while the impurities remain dissolved in the mother liquor.

Experimental Protocol:

  • Solvent Selection: The choice of solvent is critical for successful recrystallization. For a polar phenolic compound like this compound, suitable solvents or solvent systems include ethanol/water, methanol (B129727)/water, or ethyl acetate/hexane.[1] Test the solubility of a small amount of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when heated.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved. Using the minimum amount of hot solvent is key to maximizing the yield.

  • Decolorization (Optional): If the solution is colored by impurities, it can be decolorized. Note: Activated charcoal should be used with caution for phenolic compounds as it may adsorb the desired product or, due to ferric ion impurities, form colored complexes.[2] If necessary, add a very small amount of activated charcoal to the hot solution and swirl for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The rate of cooling can affect crystal size; slower cooling generally yields larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove all traces of the solvent.

Data Presentation:

Table 1: Comparison of Recrystallization Solvents for this compound Purification (Illustrative Data)

Solvent System (v/v)Crude Sample (mg)Solvent Volume (mL)Recovery Yield (%)Purity by HPLC (%)
Ethanol/Water (80:20)500158598.5
Methanol/Water (70:30)500128898.2
Ethyl Acetate/Hexane (50:50)500257597.9
Column Chromatography

Column chromatography is a widely used technique for the separation of chemical compounds from a mixture.[3] For phenolic compounds, silica (B1680970) gel is a common stationary phase. The separation is based on the differential partitioning of the compounds between the stationary phase and a mobile phase that is passed through the column.

Experimental Protocol:

  • Column Preparation: Prepare a slurry of silica gel (70-230 mesh) in the initial, least polar mobile phase solvent (e.g., n-hexane).[4] Pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Preparation: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation.

  • Loading the Column: Carefully add the silica gel with the adsorbed sample to the top of the packed column, creating a uniform, flat layer.

  • Elution: Begin eluting the column with a non-polar solvent such as n-hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[4] A typical gradient might start with 100% n-hexane, moving to 90:10, 80:20, and so on, n-hexane:ethyl acetate. The optimal solvent system should be determined beforehand using Thin-Layer Chromatography (TLC).

  • Fraction Collection: Collect the eluate in separate fractions (e.g., in test tubes).

  • TLC Monitoring: Monitor the separation by spotting each fraction on a TLC plate. Develop the plate in a suitable solvent system and visualize the spots under UV light.

  • Pooling and Concentration: Combine the fractions that contain the pure desired compound (as determined by TLC). Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation:

Table 2: Column Chromatography Purification of this compound (Illustrative Data)

Stationary PhaseMobile Phase (Gradient)Crude Sample (g)Pure Product (g)Yield (%)Purity by HPLC (%)
Silica Gel (70-230 mesh)n-Hexane:Ethyl Acetate (100:0 to 50:50)2.01.68099.1
Silica Gel (70-230 mesh)Dichloromethane:Methanol (100:0 to 95:5)2.01.57598.8
Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity, preparative HPLC is the method of choice.[5] It operates on the same principles as analytical HPLC but uses larger columns to purify significant quantities of a compound.[6] Reversed-phase HPLC is particularly effective for polar phenolic compounds.[5]

Experimental Protocol:

  • Method Development: First, develop an analytical HPLC method using a C18 column. A common mobile phase for phenolic compounds is a gradient of water (A) and methanol or acetonitrile (B52724) (B), with both phases often containing a small amount of an acid like 0.1% formic acid to improve peak shape.

  • Scale-Up: Once a good analytical separation is achieved, scale up the method for preparative HPLC. This involves using a larger C18 column and adjusting the flow rate accordingly. The gradient profile from the analytical method can be adapted for the preparative scale.

  • Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase. The solution should be filtered through a 0.45 µm filter to remove any particulate matter.

  • Injection and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect the fractions corresponding to the peak of the target compound, as identified by the UV detector.

  • Post-Purification: Combine the pure fractions and remove the organic solvent (methanol or acetonitrile) using a rotary evaporator. If the mobile phase contained a non-volatile buffer, an additional desalting step may be necessary. The remaining aqueous solution can be freeze-dried to yield the final, highly purified product.

Data Presentation:

Table 3: Preparative HPLC Purification of this compound (Illustrative Data)

ColumnMobile Phase (A/B)GradientFlow Rate (mL/min)Sample Load (mg)Yield (mg)Purity (%)
C18 (20 x 250 mm, 10 µm)Water (0.1% FA) / Acetonitrile (0.1% FA)20-60% B over 30 min1510092>99.8
C18 (20 x 250 mm, 10 µm)Water (0.1% FA) / Methanol (0.1% FA)30-70% B over 30 min1510090>99.7

Visualizations

Experimental Workflows

Purification_Workflow crude Crude Product (from Synthesis or Extraction) cc Column Chromatography (Silica Gel) crude->cc Primary Purification recryst Recrystallization cc->recryst Secondary Purification hplc Preparative HPLC cc->hplc High-Purity Polishing pure Pure Compound (>99%) recryst->pure hplc->pure analysis Purity Analysis (Analytical HPLC, NMR) pure->analysis Column_Chromatography_Setup cluster_0 Column Chromatography Apparatus column Glass Column Stopcock collection Fraction Collection (Test Tubes) column:f1->collection Eluate layers Solvent Reservoir (Mobile Phase) Sand Layer Sample Adsorbed on Silica Silica Gel (Stationary Phase) Sand Layer Glass Wool Plug

References

Application Note: HPLC Analysis of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone, a phenolic compound identified in Psychotria yunnanensis.[1][2] The described protocol utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a reliable and reproducible method for the determination of this compound in various sample matrices. This document provides a comprehensive experimental protocol, system suitability parameters, and a method validation summary.

Introduction

This compound is a phenylpropanoid that has garnered interest within the scientific community.[3] Accurate and precise analytical methods are crucial for the quantification of this compound in botanical extracts, in-process samples, and finished products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such phenolic compounds. This document outlines a detailed protocol for the HPLC analysis of this compound, suitable for research and quality control purposes.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable for this analysis.

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 2.6 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).

  • Reference Standard: this compound (Purity ≥95%).

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound:

ParameterCondition
Column C18, 150 x 4.6 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B in 20 min; 95% B for 2 min; 95% to 5% B in 0.1 min; 5% B for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For botanical extracts, a solid-liquid extraction with methanol followed by filtration through a 0.45 µm syringe filter is a common approach.

Method Validation Summary

The analytical method was validated for linearity, precision, accuracy, and sensitivity according to established guidelines.

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL

System Suitability

System suitability tests are essential to ensure the performance of the chromatographic system.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Repeatability (%RSD of peak area) < 2.0% (for n=6 injections)

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SamplePrep Sample Extraction & Filtration HPLC HPLC System (C18 Column, Gradient Elution) SamplePrep->HPLC StandardPrep Standard Weighing & Dilution StandardPrep->HPLC Detection UV Detection (280 nm) HPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Report Generation Quantification->Report

Caption: HPLC analysis workflow for this compound.

Hypothetical Signaling Pathway

Given that related chalcone (B49325) and dihydrochalcone (B1670589) compounds have demonstrated antioxidant and anti-inflammatory properties, a potential mechanism of action could involve the modulation of inflammatory signaling pathways.[4]

G Compound 3,4'-Dihydroxy-3',5'- dimethoxypropiophenone ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges NFkB NF-κB Pathway Compound->NFkB Inhibits AntiInflammatoryResponse Anti-inflammatory Response Compound->AntiInflammatoryResponse Promotes ROS->NFkB Activates InflammatoryCytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->InflammatoryCytokines Promotes Expression

Caption: Potential anti-inflammatory signaling pathway of the compound.

Conclusion

The HPLC method described in this application note is suitable for the reliable quantification of this compound. The method is straightforward, reproducible, and can be readily implemented in a quality control or research laboratory setting. The provided validation parameters demonstrate the robustness of the method.

References

In-depth NMR Spectroscopic Analysis of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone, including detailed data interpretation, experimental protocols, and workflow visualizations. This document is intended to support the identification, characterization, and quality control of this compound in research and development settings.

Introduction

This compound, also known as 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, is a phenolic compound of interest in medicinal chemistry and pharmacology. Its structural similarity to other biologically active phenylpropanoids suggests potential applications in drug discovery. Accurate structural elucidation and purity assessment are critical for any research involving this compound, and NMR spectroscopy is the most powerful technique for this purpose. These application notes provide a detailed reference for the ¹H and ¹³C NMR spectra of this molecule, along with standardized protocols for data acquisition and analysis.

Molecular Structure and NMR Assignments

The chemical structure of this compound is presented below, with atoms numbered for clarity in NMR assignments.

sample_preparation_workflow cluster_workflow NMR Sample Preparation Workflow A Weigh Compound (10-20 mg) B Dissolve in Deuterated Solvent (0.6-0.7 mL) A->B C Transfer to 5 mm NMR Tube B->C D Add Internal Standard (Optional) C->D data_interpretation_pathway cluster_interpretation NMR Data Interpretation Pathway H_NMR ¹H NMR Spectrum Structure Structural Elucidation H_NMR->Structure Chemical Shift Multiplicity Integration C_NMR ¹³C NMR Spectrum C_NMR->Structure Chemical Shift Number of Carbons

Application Notes and Protocols for the Mass Spectrometry of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4'-Dihydroxy-3',5'-dimethoxypropiophenone is a phenolic compound classified as a phenylpropanoid.[1] It has been identified in plant species such as Psychotria yunnanensis.[2] With a molecular formula of C₁₁H₁₄O₅ and a molecular weight of 226.23 g/mol , the characterization of this molecule is crucial for its potential applications in pharmacology and drug development.[3] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), serves as a powerful analytical tool for the identification and quantification of this compound in various matrices.

These application notes provide a comprehensive guide to the mass spectrometric analysis of this compound, including detailed experimental protocols and predicted fragmentation data to aid in its characterization.

Predicted Mass Spectrometry Data

Due to the limited availability of experimental mass spectra for this compound in the public domain, the following data is predicted based on the compound's structure and established fragmentation patterns of similar phenolic compounds, such as chalcones and other propiophenones.

The expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 227.0914, calculated from its molecular formula.

Table 1: Predicted Quantitative Data for Precursor and Major Fragment Ions

Ion ModePrecursor IonPredicted m/zProposed FragmentationPutative Fragment Structure
Positive[M+H]⁺227.0914-[C₁₁H₁₅O₅]⁺
Positive[M+H - H₂O]⁺209.0808Loss of water[C₁₁H₁₃O₄]⁺
Positive[M+H - C₂H₄O]⁺183.0652Loss of ethylene (B1197577) glycol from the side chain[C₉H₁₁O₄]⁺
Positive[M+H - C₂H₅O₂]⁺166.0390Cleavage of the propanone side chain[C₈H₈O₄]⁺
Positive[C₉H₁₁O₄]⁺183.0652Cleavage at the carbonyl groupIon of the dihydroxydimethoxybenzoyl moiety
Negative[M-H]⁻225.0768-[C₁₁H₁₃O₅]⁻
Negative[M-H - CH₃]⁻210.0533Loss of a methyl radical[C₁₀H₁₀O₅]⁻
Negative[M-H - H₂O]⁻207.0612Loss of water[C₁₁H₁₁O₄]⁻
Negative[M-H - C₂H₅O]⁻180.0428Cleavage of the propanone side chain[C₉H₈O₄]⁻

Note: The m/z values are calculated based on the monoisotopic masses of the elements.

Experimental Protocols

The following protocols are recommended for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation
  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol (B129727).

    • Prepare a working solution by diluting the stock solution with a 50:50 mixture of methanol and water to a final concentration of 10 µg/mL.

  • Filtration:

    • Filter the working solution through a 0.22 µm syringe filter before injection into the LC-MS system to remove any particulate matter.

Liquid Chromatography (LC) Parameters
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Start with 5% B.

    • Increase to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B over 1 minute.

    • Equilibrate at 5% B for 2 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Parameters
  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 800 L/h.

  • Mass Range: m/z 50-500.

  • Acquisition Mode:

    • Full Scan (MS1): To identify the precursor ion.

    • Tandem Mass Spectrometry (MS/MS): With collision-induced dissociation (CID) for fragmentation analysis.

  • Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.

Visualizations

Proposed Fragmentation Pathway

The following diagram illustrates a proposed fragmentation pathway for this compound in positive ion mode.

Fragmentation_Pathway M [M+H]⁺ m/z 227.0914 F1 [M+H - H₂O]⁺ m/z 209.0808 M->F1 - H₂O F2 [M+H - C₂H₄O]⁺ m/z 183.0652 M->F2 - C₂H₄O F3 [C₉H₁₁O₄]⁺ m/z 183.0652 M->F3 Cleavage F4 [C₈H₈O₄]⁺ m/z 166.0390 F3->F4 - CH₃ Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Solution (10 µg/mL) Stock->Working Filter Filtration (0.22 µm) Working->Filter LC Liquid Chromatography (C18 Column) Filter->LC MS Mass Spectrometry (ESI, Positive/Negative) LC->MS MSMS Tandem MS (CID) MS->MSMS Process Data Acquisition & Processing MSMS->Process Identify Compound Identification Process->Identify Quantify Quantification Identify->Quantify

References

Application Notes and Protocols for 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4'-Dihydroxy-3',5'-dimethoxypropiophenone, also known as beta-Hydroxypropiosyringone, is a phenolic compound that has been isolated from Psychotria yunnanensis.[1][2] While specific studies on the extensive use of this compound in cell culture are limited, the biological activities of structurally similar chalcones and dihydrochalcones have been investigated, suggesting potential applications in cancer research, inflammation, and antioxidant studies.

This document provides detailed application notes and protocols based on the activities of related compounds, particularly 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), a well-studied chalcone (B49325) with demonstrated anti-cancer properties.[3][4] These protocols can serve as a starting point for investigating the cellular effects of this compound.

Chemical Properties of this compound [1]

PropertyValue
CAS Number 136196-47-9
Molecular Formula C₁₁H₁₄O₅
Molecular Weight 226.23 g/mol
Melting Point 74-75 °C
Boiling Point 426.9±45.0 °C (Predicted)
Density 1.247±0.06 g/cm³ (Predicted)
pKa 8.14±0.25 (Predicted)

Potential Applications in Cell Culture

Based on the activities of structurally related compounds, this compound could be investigated for the following applications:

  • Anticancer Activity: Like DMC, it may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and causing cell cycle arrest.[3][4]

  • Anti-inflammatory Effects: Similar to other phenolic compounds, it may possess anti-inflammatory properties.[5][6]

  • Antioxidant Properties: It could act as a free radical scavenger, protecting cells from oxidative stress.[5]

  • Modulation of Signaling Pathways: It may influence key cellular signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[3]

Experimental Protocols

3.1. General Guidelines for Handling and Storage

  • Storage: Store the compound at -20°C or -80°C for long-term storage, protected from light and moisture.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: Dilute the stock solution in a complete cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

3.2. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on cell viability.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete medium. After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

3.3. Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate whether this compound induces cell cycle arrest.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 1,000 rpm for 5 minutes.

  • Fixation: Wash the cells with ice-cold PBS and fix them by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.

3.4. Apoptosis Assay by Annexin V/PI Staining

This protocol determines if the compound induces apoptosis.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Data Presentation

Table 1: Hypothetical IC₅₀ Values of this compound in Various Cancer Cell Lines (Based on data for the related compound DMC) [7]

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM)
HeLaCervical Cancer4810.05 ± 0.22
C-33ACervical Cancer4815.76 ± 1.49
SiHaCervical Cancer4818.31 ± 3.10
BEL-7402/5-FUHepatocellular Carcinoma48Data not available, but potent cytotoxicity reported[3]

Note: The data presented here for DMC is to provide a reference for designing experiments with this compound. Actual IC₅₀ values for the target compound may vary.

Visualization of Potential Mechanisms

The following diagrams illustrate the potential mechanism of action and experimental workflows, based on the known activities of the structurally similar compound DMC.

experimental_workflow cluster_preparation Preparation cluster_experiment Cell-Based Assays cluster_analysis Analysis stock Prepare Stock Solution (in DMSO) working Prepare Working Solutions (in Culture Medium) stock->working cell_seeding Seed Cells in Plates treatment Treat with Compound cell_seeding->treatment incubation Incubate treatment->incubation mtt MTT Assay (Viability/Cytotoxicity) incubation->mtt Endpoint Analysis flow_cycle Flow Cytometry (Cell Cycle) incubation->flow_cycle Endpoint Analysis flow_apoptosis Flow Cytometry (Apoptosis) incubation->flow_apoptosis Endpoint Analysis

Caption: General experimental workflow for assessing the in vitro effects of the compound.

signaling_pathway cluster_pathway Potential PI3K/Akt Signaling Pathway Inhibition compound 3,4'-Dihydroxy-3',5'- dimethoxypropiophenone (Hypothesized) PI3K PI3K compound->PI3K inhibits (Hypothesized) Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB inhibits nuclear translocation p53 p53 Akt->p53 CyclinD1_CDK4 Cyclin D1/CDK4 NFkB->CyclinD1_CDK4 downregulates Apoptosis Apoptosis p53->Apoptosis CellCycleArrest G1 Cell Cycle Arrest CyclinD1_CDK4->CellCycleArrest

Caption: Hypothesized signaling pathway based on the activity of the related compound DMC.[3]

Disclaimer: The application notes and protocols provided are based on the known biological activities of structurally similar compounds. It is crucial to optimize these protocols for your specific cell lines and experimental conditions. The hypothesized signaling pathway is a potential mechanism and requires experimental validation for this compound.

References

Application Notes and Protocols: 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the proposed synthesis and potential biological evaluation of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone. Due to the limited availability of direct experimental data for this specific compound, the following protocols are based on established methodologies for structurally related molecules with known anti-inflammatory and antioxidant properties. These notes are intended to serve as a foundational resource for researchers investigating the therapeutic potential of novel propiophenone (B1677668) derivatives.

Proposed Synthesis: Friedel-Crafts Acylation

A plausible synthetic route for this compound is the Friedel-Crafts acylation of 2,6-dimethoxyphenol (B48157) with 3-chloropropionyl chloride, followed by hydrolysis.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1 equivalent of 2,6-dimethoxyphenol in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or nitrobenzene).

  • Catalyst Addition: Cool the solution to 0°C in an ice bath and slowly add 1.1 equivalents of anhydrous aluminum chloride (AlCl₃) portion-wise, ensuring the temperature does not exceed 5°C.

  • Acylation: While maintaining the temperature at 0°C, add 1.1 equivalents of 3-chloropropionyl chloride dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to stir at 0°C for 1 hour and then let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and 1M hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis: The resulting crude product is then hydrolyzed using an aqueous base (e.g., sodium hydroxide) to replace the chloro group with a hydroxyl group, followed by acidification to yield the final product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

  • Characterization: Confirm the structure of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Diagram of Proposed Synthesis:

2,6-Dimethoxyphenol 2,6-Dimethoxyphenol Friedel_Crafts_Acylation Friedel_Crafts_Acylation 2,6-Dimethoxyphenol->Friedel_Crafts_Acylation 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride->Friedel_Crafts_Acylation AlCl3 AlCl3 AlCl3->Friedel_Crafts_Acylation Catalyst Intermediate_Product 3-Chloro-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one Friedel_Crafts_Acylation->Intermediate_Product Hydrolysis Hydrolysis Intermediate_Product->Hydrolysis Final_Product This compound Hydrolysis->Final_Product Purification Purification Final_Product->Purification Characterization Characterization Purification->Characterization

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities and Experimental Protocols

Based on the activities of structurally similar compounds like 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) and various chalcone (B49325) derivatives, this compound is hypothesized to possess anti-inflammatory and antioxidant properties.[1][2]

Anti-Inflammatory Activity

Hypothesis: this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators in macrophages.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. A negative control (no LPS) and a positive control (LPS only) should be included.

  • NO Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

  • Cell Viability (MTT Assay): To ensure the observed effects are not due to cytotoxicity, perform an MTT assay on a parallel plate treated under the same conditions.

Data Presentation:

Concentration (µM)NO Production (% of Control)Cell Viability (%)
Control100 ± 5.2100 ± 4.5
1Data to be filledData to be filled
5Data to be filledData to be filled
10Data to be filledData to be filled
25Data to be filledData to be filled
50Data to be filledData to be filled

Hypothetical Signaling Pathway:

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK IkB IκBα IKK->IkB inhibits NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Test_Compound 3,4'-Dihydroxy-3',5'- dimethoxypropiophenone Test_Compound->IKK Hypothesized Inhibition

Caption: Hypothesized anti-inflammatory signaling pathway.

Antioxidant Activity

Hypothesis: The phenolic hydroxyl groups in this compound may confer free radical scavenging activity.

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µg/mL in methanol).

  • DPPH Addition: Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution. Ascorbic acid or Trolox can be used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC₅₀ Determination: Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the compound concentration.

Data Presentation:

Concentration (µg/mL)Scavenging Activity (%)
10Data to be filled
25Data to be filled
50Data to be filled
100Data to be filled
200Data to be filled
IC₅₀ (µg/mL) To be calculated

Conclusion

These application notes provide a theoretical framework and detailed experimental protocols for the synthesis and biological evaluation of this compound. The proposed methods are based on established scientific literature for structurally related compounds and are intended to guide researchers in exploring the potential therapeutic applications of this novel molecule. Further studies are warranted to validate these hypotheses and elucidate the precise mechanisms of action.

References

Pharmacological Applications of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Compound: 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone Synonym: beta-Hydroxypropiosyringone Natural Source: Identified as a phenolic compound in Psychotria yunnanensis.

Summary:

Extensive literature review indicates a significant gap in the pharmacological investigation of this compound. Currently, there is a lack of published studies detailing its specific applications in pharmacology, including but not limited to anticancer, anti-inflammatory, or neuroprotective activities. The primary context in which this compound is described is within the field of microbiology, specifically in the bacterial catabolism of lignin (B12514952), where it is a known metabolic intermediate.

While the genus Psychotria is a rich source of various bioactive compounds with a wide array of pharmacological properties, these activities are attributed to other classes of molecules such as alkaloids, flavonoids, and terpenoids. There is no scientific evidence to date directly linking this compound to any specific therapeutic effects or signaling pathways in eukaryotic organisms.

Current State of Research:

  • Pharmacological Data: No quantitative data from pharmacological studies (e.g., IC50, EC50, LD50) are available for this compound.

  • Mechanism of Action: The mechanism of action in mammalian systems and its potential molecular targets remain unknown.

  • Signaling Pathways: There are no documented signaling pathways modulated by this compound in a pharmacological context.

Future Directions:

Given the diverse bioactivities of compounds from the Psychotria genus, this compound may warrant investigation for its potential pharmacological effects. Future research could explore:

  • In vitro screening for cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities.

  • Evaluation of its effects on key signaling pathways implicated in various diseases.

  • In vivo studies to determine its pharmacokinetic and pharmacodynamic properties.

Protocols

Due to the absence of experimental pharmacological studies on this compound, no established protocols for its use in pharmacological assays can be provided. Researchers interested in investigating this compound would need to adapt standard protocols for assessing the bioactivity of novel chemical entities.

Visualizations

The lack of data on the interaction of this compound with any biological pathways precludes the creation of relevant signaling pathway diagrams.

The only documented pathway involving this compound is its catabolism in bacteria. The following diagram illustrates this process.

bacterial_catabolism Syringyl-type beta-aryl ether Syringyl-type beta-aryl ether beta-Hydroxypropiosyringone 3,4'-Dihydroxy-3',5'- dimethoxypropiophenone (beta-Hydroxypropiosyringone) Syringyl-type beta-aryl ether->beta-Hydroxypropiosyringone Bacterial Enzymes Vanilloyl Acetic Acid Analog Vanilloyl Acetic Acid Analog beta-Hydroxypropiosyringone->Vanilloyl Acetic Acid Analog Oxidation Further Catabolism Further Catabolism Vanilloyl Acetic Acid Analog->Further Catabolism

Caption: Bacterial catabolism of syringyl-type lignin component.

Application Notes and Protocols: 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone as a Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

Note to the user: Initial research did not yield specific applications, experimental protocols, or quantitative data for the compound 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone . However, a closely related and well-researched chalcone (B49325), 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) , was identified with substantial data available. This document will focus on DMC as a research tool, providing detailed application notes and protocols based on published findings.

Introduction

2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) is a natural chalcone isolated from various plants, including Cleistocalyx operculatus and Syzygium nervosum.[1][2] It has garnered significant attention in the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antiviral properties.[2][3][4][5] These attributes make DMC a valuable tool for researchers in drug discovery and development, particularly in the fields of oncology and inflammation.

This document provides an overview of the applications of DMC as a research tool, with a focus on its use in cancer research. It includes detailed protocols for key experiments and summarizes relevant quantitative data to facilitate its use in a laboratory setting.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₈O₄[1]
Molecular Weight298.3 g/mol [1]
IUPAC Name(E)-1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylprop-2-en-1-one[1]
AppearanceSolid[1]
Melting Point125 - 126 °C[1]
CAS Number65349-31-7[1]

Applications in Cancer Research

DMC has demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.[2][3][6] Its mechanism of action is multifaceted, primarily involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Induction of Apoptosis

DMC has been shown to trigger apoptosis in cancer cells, a crucial mechanism for eliminating malignant cells.[3] Studies have indicated that DMC can induce apoptosis through the mitochondria-dependent pathway.[3] This involves an increase in the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of pro-apoptotic factors.[3]

Cell Cycle Arrest

Another key anticancer mechanism of DMC is the induction of cell cycle arrest, which prevents cancer cells from proliferating.[3] Research has shown that DMC can induce G1 phase cell cycle arrest by downregulating the expression of key cell cycle regulatory proteins such as cyclin D1 and cyclin-dependent kinase 4 (CDK4).[3]

Modulation of Signaling Pathways

The anticancer effects of DMC are mediated through its interaction with critical intracellular signaling pathways. A primary target is the PI3K/AKT pathway, which is often dysregulated in cancer and plays a central role in cell survival, growth, and proliferation.[3] DMC has been found to suppress the PI3K/AKT signaling axis, which in turn leads to the upregulation of the tumor suppressor protein p53 and the inhibition of NF-κB nuclear localization.[3] This cascade of events ultimately contributes to the induction of apoptosis and cell cycle arrest.

PI3K_AKT_Pathway DMC DMC PI3K PI3K DMC->PI3K AKT AKT PI3K->AKT p53 p53 AKT->p53 NFkB NF-κB (nuclear localization) AKT->NFkB Apoptosis Apoptosis p53->Apoptosis CellCycleArrest G1 Cell Cycle Arrest p53->CellCycleArrest NFkB->Apoptosis

DMC inhibits the PI3K/AKT pathway, leading to apoptosis and cell cycle arrest.

Quantitative Data

The cytotoxic and antiproliferative activities of DMC have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key parameter.

Cell LineCancer TypeIC₅₀ (µM)Reference
BEL-7402/5-FUHepatocellular Carcinoma (multi-drug resistant)Not specified, but potent cytotoxicity reported[3]
C-33ACervical Cancer15.76 ± 1.49[2]
HeLaCervical Cancer10.05 ± 0.22[2]
SiHaCervical Cancer18.31 ± 3.10[2]
SH-SY5YNeuroblastoma5.20 (for 4'-O-caproylated-DMC derivative)[6]
A-549Lung Carcinoma9.99 (for 4'-O-benzylated-DMC derivative)[6]
FaDuPharyngeal Carcinoma13.98 (for 4'-O-benzylated-DMC derivative)[6]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the anticancer properties of DMC.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of DMC on cancer cells.

Materials:

  • DMC

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare a stock solution of DMC in DMSO.

  • Prepare serial dilutions of DMC in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of DMC to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 AddDMC Add DMC to Wells Incubate1->AddDMC PrepDMC Prepare DMC Dilutions Incubate2 Incubate 24-72h AddDMC->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddDMSO Add DMSO Incubate3->AddDMSO Read Read Absorbance (570 nm) AddDMSO->Read

Workflow for assessing cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by DMC.

Materials:

  • DMC-treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentration of DMC for the specified time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of DMC on cell cycle distribution.

Materials:

  • DMC-treated and untreated cells

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with DMC for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

Conclusion

2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) is a promising natural product with significant potential as a research tool, particularly in the development of novel anticancer therapeutics. Its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways like PI3K/AKT makes it a subject of great interest. The protocols and data presented in these application notes provide a foundation for researchers to explore the therapeutic potential of DMC and to elucidate its mechanisms of action further.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance synthesis yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the Friedel-Crafts acylation route.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may be old or have been exposed to moisture.[1]1. Use a fresh, unopened container of the Lewis acid. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions.
2. Poor Quality Starting Materials: Impurities in the 1,2-dimethoxybenzene (B1683551) or 3-hydroxypropionic acid derivative can inhibit the reaction.2. Purify starting materials before use. For example, distill 1,2-dimethoxybenzene and recrystallize the acylating agent.
3. Incorrect Reaction Temperature: The reaction temperature may be too low for the reaction to proceed or too high, leading to degradation.3. Optimize the reaction temperature. Start with cooling (0-5 °C) during the addition of reagents and then allow the reaction to proceed at room temperature or with gentle heating.
4. Insufficient Reaction Time: The reaction may not have reached completion.4. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] Extend the reaction time if starting materials are still present.
Formation of Multiple Products (Impure Sample) 1. Isomer Formation: Friedel-Crafts acylation can sometimes lead to the formation of regioisomers depending on the directing effects of the substituents.1. Control the reaction temperature and the rate of addition of the acylating agent. Lower temperatures often favor the formation of a single isomer. Purification by column chromatography will be necessary to separate the isomers.
2. Side Reactions: The presence of unprotected hydroxyl groups can lead to side reactions.2. Consider using a protecting group for the hydroxyl functionality on the propionic acid derivative if it interferes with the acylation.
3. Self-condensation of Acylating Agent: The acylating agent may react with itself under the reaction conditions.3. Add the acylating agent slowly and at a low temperature to the mixture of the aromatic compound and Lewis acid.
Product Degradation 1. Harsh Work-up Conditions: The use of strong acids or bases during work-up can lead to the degradation of the dihydroxy-substituted product.1. Use a mild work-up procedure. Quench the reaction with ice-cold dilute HCl and extract the product with a suitable organic solvent. Wash the organic layer with brine and dry over anhydrous sodium sulfate.
2. Oxidation: Phenolic compounds are susceptible to oxidation, especially in the presence of air and light.2. Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Store the final product under an inert atmosphere and protect it from light.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the Friedel-Crafts acylation of 1,2-dimethoxybenzene with a suitable 3-hydroxypropionylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3]

Q2: How can I optimize the yield of the Friedel-Crafts acylation?

A2: To optimize the yield, consider the following factors:

  • Catalyst: Use a stoichiometric amount or a slight excess of a high-quality Lewis acid.[1]

  • Solvent: A non-polar, inert solvent such as dichloromethane (B109758) or 1,2-dichloroethane (B1671644) is often used.

  • Temperature: Maintain a low temperature (0-5 °C) during the initial mixing of reactants and catalyst, then allow the reaction to warm to room temperature.

  • Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time.

Q3: What are the expected byproducts in this synthesis?

A3: Common byproducts can include regioisomers of the desired product, unreacted starting materials, and products from side reactions such as O-acylation if protecting groups are not used.[4]

Q4: How can I effectively purify the final product?

A4: A combination of techniques is often most effective. After the initial work-up, column chromatography on silica (B1680970) gel is highly effective for separating the desired product from isomers and other impurities.[4] Recrystallization from a suitable solvent system (e.g., ethanol/water) can be used for final purification.[4]

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction's progress. Use a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), to separate the starting materials from the product. The consumption of starting materials and the appearance of the product spot will indicate the reaction's progression.[2]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation for the Synthesis of this compound

Materials:

  • 1,2-Dimethoxybenzene

  • 3-Chloropropionyl chloride (as a precursor to the acylating agent)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous AlCl₃ (1.2 equivalents) to anhydrous DCM in the flask and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 1,2-dimethoxybenzene (1 equivalent) and 3-chloropropionyl chloride (1.1 equivalents) in anhydrous DCM.

  • Add the solution of 1,2-dimethoxybenzene and 3-chloropropionyl chloride dropwise to the AlCl₃ suspension at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield 3-chloro-1-(3',4'-dimethoxyphenyl)propan-1-one.

  • The subsequent hydrolysis of the chloro group to a hydroxyl group can be achieved under basic conditions, followed by acidification to yield the final product.

Data Presentation

Table 1: Optimization of Friedel-Crafts Acylation Conditions

Entry Lewis Acid (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1AlCl₃ (1.2)DCM0 to RT665
2AlCl₃ (1.5)DCM0 to RT672
3FeCl₃ (1.2)DCMRT845
4AlCl₃ (1.2)CS₂0 to RT668
5AlCl₃ (1.2)DCMRT658

Note: Yields are hypothetical and for illustrative purposes to show optimization trends.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Final Product 1,2-Dimethoxybenzene 1,2-Dimethoxybenzene Friedel_Crafts_Acylation Friedel_Crafts_Acylation 1,2-Dimethoxybenzene->Friedel_Crafts_Acylation 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride->Friedel_Crafts_Acylation 3-chloro-1-(3',4'-dimethoxyphenyl)propan-1-one 3-chloro-1-(3',4'-dimethoxyphenyl)propan-1-one Friedel_Crafts_Acylation->3-chloro-1-(3',4'-dimethoxyphenyl)propan-1-one Hydrolysis Hydrolysis 3-chloro-1-(3',4'-dimethoxyphenyl)propan-1-one->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Low_Yield Low_Yield Start->Low_Yield Check_Catalyst Check Catalyst Activity Low_Yield->Check_Catalyst Yes Impure_Product Impure_Product Low_Yield->Impure_Product No Check_Reagents Check Reagent Purity Check_Catalyst->Check_Reagents Optimize_Temp Optimize Temperature Check_Reagents->Optimize_Temp Monitor_Time Monitor Reaction Time (TLC) Optimize_Temp->Monitor_Time Monitor_Time->Impure_Product Column_Chromatography Purify by Column Chromatography Impure_Product->Column_Chromatography Yes End End Impure_Product->End No Recrystallize Recrystallize Product Column_Chromatography->Recrystallize Recrystallize->End

Caption: Troubleshooting workflow for synthesis optimization.

References

3,4'-Dihydroxy-3',5'-dimethoxypropiophenone stability issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone. The information provided is based on the chemical properties of the molecule and data from structurally related phenolic and chalcone (B49325) compounds, as direct stability studies on this specific molecule are limited.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound?

A1: Like many phenolic compounds, this compound is susceptible to degradation from exposure to light, heat, oxygen, and certain pH conditions.[1][2][3] The dihydroxy-substituted aromatic ring is particularly prone to oxidation, which can lead to the formation of colored degradation products and a loss of compound activity.[3]

Q2: How should solid this compound be stored?

A2: For long-term storage, the solid compound should be kept in a tightly sealed, light-resistant container (e.g., an amber vial) under an inert atmosphere (e.g., argon or nitrogen) and stored at low temperatures, ideally -20°C.[3] For short-term storage, 2-8°C is acceptable under the same conditions.

Q3: How should solutions of this compound be prepared and stored?

A3: It is highly recommended to prepare solutions fresh before each experiment. If storage is necessary, stock solutions should be prepared in a suitable aprotic solvent, aliquoted into single-use volumes in light-resistant containers, and stored at -20°C or -80°C for a minimal duration.[3] The addition of antioxidants may be considered if compatible with the experimental setup.

Q4: What are the likely degradation pathways for this compound?

A4: Based on its structure, the primary degradation pathway is likely the oxidation of the catechol (dihydroxy) moiety. This can proceed through the formation of a highly reactive ortho-quinone, which can then undergo further reactions, including polymerization, leading to discoloration and loss of the parent compound.[3] Hydrolysis of the methoxy (B1213986) groups is also possible under strong acidic or basic conditions.

Q5: How can I monitor the stability of my this compound sample?

A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the most effective way to monitor the compound's stability.[3] This involves developing an HPLC method that can separate the parent compound from its potential degradation products. By analyzing samples over time, you can quantify the amount of the parent compound remaining and detect the formation of any new peaks that indicate degradation.

Troubleshooting Guides

Issue 1: Discoloration of Solid Compound or Solution
Potential Cause Recommended Solution
Oxidation Store the compound under an inert atmosphere (argon or nitrogen) to minimize contact with oxygen. For solutions, consider deoxygenating the solvent before use.
Light Exposure Always store the solid compound and solutions in light-resistant containers (e.g., amber vials) or wrap the container in aluminum foil.
Incompatible Storage Container Ensure the storage container is made of an inert material (e.g., glass) to prevent any reactions between the compound and the container surface.
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
Potential Cause Recommended Solution
Degradation Review storage conditions to ensure they are optimal (see FAQs). For solutions, always use freshly prepared samples for analysis.
Contamination Run a blank (solvent only) to check for any contaminants in the solvent or from the HPLC system. Ensure all glassware is thoroughly cleaned.
Inappropriate Mobile Phase pH For HPLC analysis of phenolic compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used to improve peak shape and stability.[4]
Issue 3: Decreased Biological Activity or Inconsistent Experimental Results
Potential Cause Recommended Solution
Compound Degradation Re-evaluate the purity of your compound using a validated analytical method like HPLC before use. If significant degradation is confirmed, obtain a fresh batch and adhere to strict storage protocols.
pH of Experimental Buffer Flavonoids and other phenolic compounds can be unstable at neutral or alkaline pH.[3][5] Evaluate the stability of the compound in your specific experimental buffer over the time course of your experiment.
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.

Quantitative Data

Due to the limited availability of specific quantitative stability data for this compound, the following table provides an illustrative example of how such data would be presented. Researchers are encouraged to generate their own stability data for their specific formulations and storage conditions.

Table 1: Illustrative Stability Data for a Dihydroxy-Substituted Phenolic Compound

Storage ConditionTime (Months)Purity by HPLC (%)Appearance
-20°C, Dark, Inert Atmosphere 099.5White Powder
699.2White Powder
1299.0White Powder
4°C, Dark, Inert Atmosphere 099.5White Powder
698.5Off-white Powder
1297.8Light yellow powder
25°C, Ambient Light and Air 099.5White Powder
192.1Yellow Powder
385.3Brownish Powder

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[3][6][7][8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a specified time (e.g., 2, 6, 24 hours).

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time (e.g., 2, 6, 24 hours).

  • Thermal Degradation: Place a solid sample of the compound in an oven at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24, 48, 72 hours). Also, heat a solution of the compound under the same conditions.

  • Photodegradation: Expose a solution of the compound to a light source (e.g., UV light at 254 nm and visible light) in a photostability chamber for a specified time. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to an appropriate concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

  • Identify and quantify the parent peak and any new peaks corresponding to degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

1. Column and Mobile Phase Selection:

  • Start with a C18 reversed-phase column.

  • A common mobile phase for phenolic compounds consists of a mixture of an aqueous acidic solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

2. Gradient Optimization:

  • Develop a gradient elution method to ensure the separation of the parent compound from all potential degradation products generated during the forced degradation study.

3. Method Validation:

  • Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway compound This compound ortho_quinone o-Quinone Derivative compound->ortho_quinone Oxidation (O2, Light, Heat) hydrolyzed Hydrolyzed Products compound->hydrolyzed Hydrolysis (Strong Acid/Base) polymer Polymerized Products ortho_quinone->polymer Polymerization

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_solution Stabilization Strategy acid Acid Hydrolysis hplc Stability-Indicating HPLC acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photodegradation photo->hplc lcms LC-MS for Identification hplc->lcms Identify Degradants storage Optimized Storage lcms->storage formulation Formulation Development storage->formulation compound 3,4'-Dihydroxy-3',5'- dimethoxypropiophenone compound->acid compound->base compound->oxidation compound->thermal compound->photo

Caption: Workflow for stability assessment and solution development.

troubleshooting_logic start Inconsistent Results or Observed Degradation check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solution Review Solution Preparation and Handling check_storage->check_solution No correct_storage Implement Optimal Storage Protocols check_storage->correct_storage Yes check_method Review Analytical Method check_solution->check_method No fresh_solution Use Freshly Prepared Solutions check_solution->fresh_solution Yes optimize_method Optimize HPLC/LC-MS Method check_method->optimize_method Yes end Consistent and Reliable Results check_method->end No correct_storage->end fresh_solution->end optimize_method->end

Caption: Troubleshooting decision tree for stability issues.

References

overcoming solubility problems of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with this compound.

Troubleshooting Guide

Issue: Precipitate Formation When Preparing Aqueous Solutions from an Organic Stock

Q1: I dissolved this compound in an organic solvent to create a stock solution, but a precipitate formed when I diluted it into my aqueous experimental buffer. What is happening and how can I fix it?

A1: This is a common issue for compounds with low aqueous solubility. The organic solvent can dissolve a higher concentration of the compound than the final aqueous solution can maintain. When the organic solvent is diluted, the solubility of the compound decreases, leading to precipitation.

Troubleshooting Steps:

  • Decrease the Stock Solution Concentration: Prepare a more dilute stock solution in the organic solvent. This will result in a lower final concentration of the organic solvent in your aqueous solution, which may be sufficient to keep the compound dissolved.

  • Optimize the Co-solvent System: Instead of a single organic solvent, a mixture of solvents (a co-solvent system) can be more effective. The addition of a water-miscible co-solvent can increase the solubility of the compound in the final aqueous solution.[1][2][3] See the detailed protocol below for developing a co-solvent system.

  • Adjust the pH of the Aqueous Buffer: As a phenolic compound, the solubility of this compound is expected to be pH-dependent.[4] Increasing the pH of the aqueous buffer can deprotonate the hydroxyl groups, increasing its polarity and solubility in water.[1][5] See the protocol below for pH modification.

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, forming inclusion complexes with increased aqueous solubility.[6][7] This is a powerful technique for significantly improving the solubility of poorly soluble compounds. A detailed protocol for cyclodextrin (B1172386) complexation is provided below.

Issue: Inconsistent Results in Biological Assays Due to Poor Solubility

Q2: I am observing high variability in my in vitro assay results when using this compound. Could this be related to its solubility?

A2: Yes, poor solubility is a frequent cause of inconsistent results in biological assays. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.

Troubleshooting Steps:

  • Visually Inspect for Precipitation: Before adding the compound to your assay, carefully inspect the solution for any signs of precipitation, even a faint cloudiness.

  • Determine the Kinetic Solubility: Perform a kinetic solubility assay in your specific assay buffer to determine the maximum concentration at which the compound remains in solution over the time course of your experiment.

  • Employ Solubility Enhancement Techniques: If the required concentration for your assay exceeds the compound's solubility, you will need to use one of the solubility enhancement techniques described above (co-solvency, pH adjustment, or cyclodextrins).

  • Consider a Different Formulation Strategy: For in vivo studies, more advanced formulation strategies such as solid dispersions or lipid-based formulations may be necessary to achieve the desired bioavailability.[8][9]

Frequently Asked Questions (FAQs)

Q3: What are the general solubility characteristics of this compound?

A3: this compound is a phenolic compound. Based on its structure, it is predicted to be poorly soluble in water and more soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727).

Q4: What is the recommended solvent for preparing a stock solution?

A4: For preparing a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is a good starting point due to its strong solubilizing power for a wide range of organic compounds. Ethanol and methanol are also suitable alternatives.

Q5: How should I store stock solutions of this compound?

A5: Stock solutions should be stored at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and degradation. Before use, allow the solution to warm to room temperature and vortex briefly to ensure homogeneity.

Quantitative Solubility Data

SolventEstimated Solubility (at 25°C)
Water< 0.1 mg/mL
Phosphate-Buffered Saline (PBS) pH 7.4< 0.1 mg/mL
Ethanol1-10 mg/mL
Methanol1-10 mg/mL
Dimethyl Sulfoxide (DMSO)> 20 mg/mL
Acetone1-10 mg/mL

Experimental Protocols

Protocol for Determining Equilibrium Solubility

This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS, ethanol)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator)

  • Syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

  • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, let the vial stand to allow undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

  • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Workflow for Solubility Determination

G A Add excess compound to solvent B Equilibrate at constant temperature (24-48h) A->B Shake/rotate C Filter supernatant (0.22 µm filter) B->C D Analyze concentration by HPLC C->D E Determine equilibrium solubility D->E

Caption: Workflow for experimental solubility determination.

Protocol for Solubility Enhancement Using a Co-solvent System

Materials:

  • This compound

  • Primary solvent (e.g., water or buffer)

  • Co-solvent (e.g., ethanol, propylene (B89431) glycol, PEG 400)

  • Equipment from the solubility determination protocol

Procedure:

  • Prepare a series of solvent mixtures with varying ratios of the primary solvent and the co-solvent (e.g., 90:10, 80:20, 70:30 v/v).

  • Determine the solubility of this compound in each solvent mixture using the equilibrium solubility protocol described above.

  • Plot the solubility of the compound as a function of the co-solvent concentration.

  • Select the co-solvent concentration that provides the desired solubility for your experiment, keeping in mind the potential for co-solvent toxicity in biological assays.

Protocol for Solubility Enhancement by pH Adjustment

Materials:

  • This compound

  • Aqueous buffers with a range of pH values (e.g., pH 6.0, 7.0, 8.0, 9.0)

  • Equipment from the solubility determination protocol

Procedure:

  • Determine the solubility of this compound in each of the prepared buffers using the equilibrium solubility protocol.

  • Plot the solubility as a function of pH.

  • Identify the pH at which the compound's solubility meets the requirements of your experiment. Ensure the chosen pH is compatible with your experimental system.

Protocol for Solubility Enhancement using Cyclodextrin Inclusion Complexation

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or a derivative such as Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or buffer

  • Magnetic stirrer and stir bar

  • Equipment from the solubility determination protocol

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM HP-β-CD).

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Stir the mixtures at a constant temperature for 24-48 hours.

  • Determine the concentration of the dissolved compound in each solution using the equilibrium solubility protocol.

  • Plot the solubility of the compound as a function of the cyclodextrin concentration to create a phase solubility diagram. This will reveal the stoichiometry of the inclusion complex and the extent of solubility enhancement.

Troubleshooting Logic for Solubility Issues

G Start Solubility Issue Encountered CheckPurity Verify Compound Purity Start->CheckPurity InitialSolvent Dissolve in 100% Organic Solvent (e.g., DMSO) CheckPurity->InitialSolvent Precipitation Precipitation upon aqueous dilution? InitialSolvent->Precipitation Success Solution is stable. Proceed with experiment. Precipitation->Success No Troubleshoot Implement Solubility Enhancement Precipitation->Troubleshoot Yes CoSolvent Co-solvency Troubleshoot->CoSolvent pHAdjust pH Adjustment Troubleshoot->pHAdjust Cyclodextrin Cyclodextrin Complexation Troubleshoot->Cyclodextrin ReEvaluate Re-evaluate solubility CoSolvent->ReEvaluate pHAdjust->ReEvaluate Cyclodextrin->ReEvaluate ReEvaluate->Success Successful ReEvaluate->Troubleshoot Still issues

Caption: A logical workflow for troubleshooting solubility problems.

References

Technical Support Center: Purification of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Possible Causes Recommended Solutions
Low Purity After Purification - Incomplete removal of starting materials or reaction byproducts.- Co-elution of impurities during column chromatography.- Inefficient crystallization.- Optimize the mobile phase for column chromatography to improve separation.- Perform a second purification step (e.g., recrystallization after column chromatography).- For recrystallization, screen for a more selective solvent system.
Low Yield of Purified Product - Product loss during extraction and washing steps.- Adsorption of the product onto the stationary phase in column chromatography.- Product degradation during purification.- Minimize the number of transfer steps.- Ensure the pH of aqueous washes is appropriate to prevent the phenolate (B1203915) form from dissolving.- Use a more polar solvent to elute the product completely from the column.- Protect the compound from light and heat, and consider using degassed solvents to prevent oxidation.[1]
Product Appears as an Oil Instead of a Solid - Presence of impurities lowering the melting point.- The chosen recrystallization solvent is not ideal.- Re-purify the oil by column chromatography to remove impurities.- Attempt recrystallization with a different solvent or a co-solvent system. Seeding with a pure crystal can also induce crystallization.[2]
Discoloration of the Product (Yellowing or Browning) - Oxidation of the phenolic hydroxyl groups.- Presence of colored impurities from the synthesis.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon).- Store the purified product in a dark, cool, and dry place.- Treat a solution of the crude product with a small amount of activated charcoal before the final crystallization step to adsorb colored impurities.[2]
Inconsistent Results Between Batches - Variability in the quality of starting materials.- Minor deviations in the purification protocol.- Ensure the purity of the starting materials is consistent for each synthesis.- Standardize all purification parameters, including solvent grades, stationary phase, and temperature.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The most common purification methods for phenolic compounds like this compound are column chromatography and recrystallization.[3] Column chromatography is effective for separating the target compound from structurally different impurities, while recrystallization is excellent for removing minor impurities and obtaining a highly crystalline product.

Q2: How can I monitor the purity of this compound during purification?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of purification.[4] High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.[5] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the identity and structural integrity of the purified compound.[5]

Q3: What are the likely impurities in a crude sample of this compound?

A3: Common impurities may include unreacted starting materials from the synthesis, reaction intermediates, and byproducts from side reactions. Given its phenolic nature, degradation products resulting from oxidation are also possible.

Q4: What solvents are suitable for the purification of this compound?

A4: For column chromatography, a solvent system with a gradient of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or acetone) is typically used. For recrystallization, solvents in which the compound has high solubility at elevated temperatures and low solubility at room temperature are ideal. This may include alcohols (e.g., ethanol, methanol), acetone, or mixtures with water.[2]

Q5: How should I store the purified this compound to prevent degradation?

A5: The purified compound should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (argon or nitrogen), and at a low temperature (e.g., -20°C for long-term storage).[1] This minimizes exposure to light, oxygen, and heat, which can cause degradation.[1]

Experimental Protocols

Column Chromatography
  • Stationary Phase Preparation: Pack a glass column with silica (B1680970) gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the initial mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry sample onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions and monitor the composition of each fraction using TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the hot solvent required to completely dissolve it.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[2]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.[2]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.

Data Presentation

The following table can be used to document and compare the results of different purification experiments.

Experiment ID Purification Method Starting Material (mg) Purified Product (mg) Yield (%) Purity (by HPLC, %) Observations

Visualizations

TroubleshootingWorkflow start Impure Product check_purity Assess Purity (TLC, HPLC) start->check_purity is_purity_low Purity Below Target? check_purity->is_purity_low select_method Select Purification Method is_purity_low->select_method Yes end_product Pure Product is_purity_low->end_product No column_chrom Column Chromatography select_method->column_chrom Complex Mixture recrystallization Recrystallization select_method->recrystallization Minor Impurities optimize_column Optimize Mobile Phase column_chrom->optimize_column optimize_recryst Screen Solvents recrystallization->optimize_recryst is_yield_low Low Yield? optimize_column->is_yield_low optimize_recryst->is_yield_low check_loss Investigate Product Loss (Adsorption, Degradation) is_yield_low->check_loss Yes is_oily Product is Oily? is_yield_low->is_oily No check_loss->select_method re_purify Re-purify or Change Solvent is_oily->re_purify Yes is_discolored Product Discolored? is_oily->is_discolored No re_purify->select_method use_charcoal Use Activated Charcoal / Inert Atmosphere is_discolored->use_charcoal Yes is_discolored->end_product No use_charcoal->select_method

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Optimizing HPLC Conditions for 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization and to offer solutions for common challenges encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended HPLC conditions for the analysis of this compound?

A1: For initial method development, a reversed-phase HPLC method is recommended. Based on the analysis of structurally similar phenolic compounds, a good starting point would be a C18 column with a gradient elution using a mobile phase consisting of acidified water (e.g., with 0.1% formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1][2][3] Detection by a Diode Array Detector (DAD) or UV detector is suitable, with an initial monitoring wavelength around 280 nm, which is a common absorbance maximum for phenolic compounds.[4][5]

Q2: My peak for this compound is tailing. What are the possible causes and solutions?

A2: Peak tailing for phenolic compounds is a common issue and can be caused by several factors.[6][7] One primary cause is the interaction of the hydroxyl groups on the analyte with active sites, such as residual silanol (B1196071) groups, on the silica-based stationary phase.[7][8] To address this, consider the following:

  • Mobile Phase pH: Ensure the mobile phase pH is low enough (typically between 2 and 4) to suppress the ionization of both the phenolic hydroxyl groups and the residual silanols on the column packing.[7][9] Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous portion of your mobile phase is crucial.

  • Column Choice: Using a column with high-purity silica (B1680970) and good end-capping can minimize the number of accessible silanol groups.

  • Sample Overload: Injecting too much sample can lead to peak tailing.[6] Try diluting your sample and reinjecting.

  • Column Contamination: Contaminants from the sample matrix can accumulate on the column frit or at the head of the column.[6][8] A guard column can help prevent this, and flushing the column with a strong solvent may resolve the issue.[10]

Q3: I am observing peak fronting for my analyte. What could be the cause?

A3: Peak fronting is less common than tailing but can occur due to several reasons:[11][12][13]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.[11][13] Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Overload: Injecting a very high concentration of your analyte can lead to fronting.[12][13] Diluting the sample can help determine if this is the cause.

  • Column Collapse: A physical void or collapse at the inlet of the column can lead to peak distortion, including fronting.[11][14] This is often accompanied by a loss of retention time and efficiency. If this is suspected, the column may need to be replaced.[14]

Q4: How can I improve the resolution between this compound and other components in my sample?

A4: To improve resolution, you can modify several chromatographic parameters:

  • Mobile Phase Composition: Adjusting the ratio of your organic solvent to the aqueous phase will alter the retention and selectivity. Trying a different organic solvent (e.g., switching from acetonitrile to methanol or vice versa) can also significantly impact selectivity due to different solvent properties.[15]

  • Gradient Slope: If you are using a gradient elution, making the gradient shallower (i.e., increasing the run time) can improve the separation of closely eluting peaks.

  • Column Temperature: Increasing the column temperature can improve efficiency and sometimes alter selectivity. However, be mindful of the thermal stability of your analyte.

  • Stationary Phase: If mobile phase optimization is insufficient, trying a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) can provide different selectivity for aromatic and phenolic compounds.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No Peak - Detector lamp is off.- No mobile phase flow.- Incorrect sample injection.- Ensure the detector lamp is on and warmed up.- Check for leaks, ensure mobile phase lines are in the correct reservoirs, and prime the pump.- Verify the autosampler is functioning correctly and that there is sufficient sample in the vial.
Broad Peaks - High extra-column volume.- Column contamination or aging.- Inappropriate mobile phase pH.- Use shorter, narrower internal diameter tubing where possible.- Flush the column with a strong solvent or replace it if necessary.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Split Peaks - Partially blocked column frit.- Sample solvent stronger than the mobile phase.- Co-elution with an interfering compound.- Back-flush the column (if permissible by the manufacturer) or replace the frit.- Dissolve the sample in the initial mobile phase.- Modify the mobile phase composition or gradient to improve separation.
Baseline Noise or Drift - Air bubbles in the system.- Contaminated mobile phase.- Detector lamp aging.- Degas the mobile phase thoroughly.- Prepare fresh mobile phase using high-purity solvents.- Replace the detector lamp if it has exceeded its lifetime.

Experimental Protocols

Recommended HPLC Method for this compound

This protocol provides a starting point for method development. Optimization will likely be required based on the specific sample matrix and HPLC system.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as methanol or a mixture of methanol and water, to a final concentration within the expected linear range of the detector.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.[16]

2. HPLC Conditions:

Parameter Recommended Condition
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size[4]
Mobile Phase A Water with 0.1% Formic Acid[3]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 10-90% B over 30 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (or scan for optimal wavelength using DAD)[5]
Injection Volume 10 µL

3. Data Analysis:

  • Identify the peak corresponding to this compound by comparing its retention time with that of a pure standard.

  • Confirm peak identity using the UV spectrum from the DAD, if available.

  • Quantify the analyte by creating a calibration curve with standard solutions of known concentrations and integrating the peak area of the analyte in the sample.

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Problem Identified peak_shape Poor Peak Shape? start->peak_shape retention_issue Retention Time Shift? peak_shape->retention_issue No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes broadening Broadening peak_shape->broadening Yes baseline_issue Baseline Problem? retention_issue->baseline_issue No rt_shift Check Flow Rate & Mobile Phase Composition retention_issue->rt_shift Yes drifting Drifting baseline_issue->drifting Yes noisy Noisy baseline_issue->noisy Yes end Problem Resolved baseline_issue->end No check_ph Adjust Mobile Phase pH tailing->check_ph check_sample_solvent Check Sample Solvent Strength fronting->check_sample_solvent check_column Inspect/Flush/Replace Column broadening->check_column fresh_mp Prepare Fresh Mobile Phase drifting->fresh_mp degas_mp Degas Mobile Phase noisy->degas_mp rt_shift->end check_ph->check_column check_overload Dilute Sample (Check for Overload) check_sample_solvent->check_overload check_overload->check_column check_column->end degas_mp->end fresh_mp->end

Caption: A logical workflow for troubleshooting common HPLC issues.

HPLC_Optimization_Strategy start Define Separation Goals select_column Select Initial Column (e.g., C18) start->select_column scout_gradient Run Scouting Gradient (e.g., 5-95% B) select_column->scout_gradient eval_scout Evaluate Scouting Run scout_gradient->eval_scout good_sep Good Initial Separation? eval_scout->good_sep optimize_gradient Optimize Gradient Slope and Time good_sep->optimize_gradient Yes change_params Modify Mobile Phase (pH, Organic Solvent) good_sep->change_params No fine_tune Fine-Tune (Temp, Flow Rate) optimize_gradient->fine_tune validate Validate Method fine_tune->validate change_params->scout_gradient change_column Select Different Column Chemistry change_params->change_column change_column->scout_gradient

Caption: A systematic approach to HPLC method development and optimization.

References

Technical Support Center: 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is for guidance and educational purposes for researchers, scientists, and drug development professionals. Specific experimental data on the degradation of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone is limited in publicly available literature. Therefore, the degradation pathways, quantitative data, and specific degradation products described herein are based on the chemical properties of structurally similar compounds, such as other catechol derivatives and propiophenones. Researchers are strongly encouraged to validate these findings with their own experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities and expected degradation pathways for this compound?

A1: The primary chemical liabilities of this compound stem from its catechol (1,2-dihydroxybenzene) moiety and, to a lesser extent, the propiophenone (B1677668) side chain and methoxy (B1213986) groups. The expected degradation pathways are:

  • Oxidative Degradation: The catechol ring is highly susceptible to oxidation, especially in the presence of oxygen, metal ions, or under alkaline conditions. This oxidation proceeds through a semiquinone radical to form a highly reactive ortho-quinone.[1][2] This quinone can then undergo further reactions, including polymerization to form colored degradation products, or nucleophilic attack by water leading to ring-opened products like muconic acid derivatives.[2]

  • Photodegradation: Aromatic ketones can be susceptible to photodegradation. Upon absorption of UV light, the propiophenone moiety could potentially undergo cleavage reactions, such as Norrish Type I or Type II reactions, although this is likely a minor pathway compared to the oxidation of the catechol ring.

  • Demethylation: Under certain conditions, such as acidic or thermal stress, the methoxy groups on the aromatic ring may undergo demethylation to form the corresponding hydroxylated derivatives.

  • Side-Chain Oxidation: The propiophenone side chain could be susceptible to oxidation, potentially leading to the formation of smaller carboxylic acids or other oxidized products, though this is generally less facile than the oxidation of the electron-rich catechol ring.

Q2: What are the ideal storage conditions for this compound to minimize degradation?

A2: To minimize degradation, this compound should be stored under conditions that protect it from light, oxygen, and high temperatures. Recommended storage conditions are:

  • Solid Form: Store in a tightly sealed, amber glass vial in a desiccator at -20°C for long-term storage. The container should be flushed with an inert gas like argon or nitrogen before sealing.

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use deoxygenated solvents and store in amber vials at -20°C or -80°C. Solutions in protic solvents may be more susceptible to oxidation.

Q3: What are the most suitable analytical techniques for monitoring the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the degradation of this compound.[3][4][5] A reversed-phase C18 column is typically suitable. Mass spectrometry (LC-MS) is invaluable for the identification and characterization of degradation products.

Troubleshooting Guides

HPLC Analysis Issues
Issue Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with residual silanols on the column; Mobile phase pH too close to the pKa of the phenolic hydroxyl groups.1. Use a column with end-capping or a base-deactivated stationary phase. 2. Lower the mobile phase pH (e.g., with 0.1% formic or phosphoric acid) to suppress the ionization of the phenolic groups.[6] 3. Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase to block active silanol (B1196071) sites.
Poor Resolution Between Parent and Degradant Peaks Inadequate separation power of the mobile phase or column.1. Optimize the mobile phase composition (e.g., adjust the organic solvent ratio, try a different organic modifier like methanol (B129727) instead of acetonitrile). 2. Employ a gradient elution method. 3. Try a column with a different selectivity (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) column).
Appearance of New, Unexpected Peaks Formation of degradation products; Contamination of the sample, solvent, or HPLC system.1. Confirm the identity of the new peaks using LC-MS. 2. Run a blank injection of the solvent to check for contamination. 3. Ensure proper sample handling and storage to prevent degradation after preparation.
Loss of Signal/Response Degradation of the analyte in the sample vial or on the column; Adsorption of the analyte to the system components.1. Prepare fresh samples and standards. 2. Use amber vials to protect from light. 3. Passivate the HPLC system by flushing with a chelating agent (e.g., EDTA solution) if metal-catalyzed degradation is suspected.

Data Presentation

The following table provides illustrative quantitative data on the degradation of a similar dihydroxybenzene derivative under forced degradation conditions. This data is intended to serve as a representative example.

Stress Condition Time (hours) Degradation (%) Appearance of Solution
Acid Hydrolysis (0.1 M HCl, 60°C) 24~5%Colorless
Alkaline Hydrolysis (0.1 M NaOH, RT) 8>90%Dark Brown
Oxidative (3% H₂O₂, RT) 12~45%Yellow to Light Brown
Thermal (80°C in solution) 48~15%Slight Yellowing
Photolytic (UV light, 254 nm) 24~25%Pale Yellow

Note: Degradation percentages are hypothetical and based on typical behavior of catechol-containing compounds.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.[7][8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for up to 24 hours. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature. Withdraw samples at early time points (e.g., 0.5, 1, 2, 4 hours) due to expected rapid degradation, neutralize with 1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for up to 24 hours, protected from light. Withdraw samples at various time points for analysis.

  • Thermal Degradation: Transfer the stock solution to an amber vial and heat at 80°C for up to 48 hours. Also, subject the solid compound to the same conditions.

  • Photodegradation: Expose the stock solution in a quartz cuvette or a photostability chamber to UV light (e.g., 254 nm) for up to 24 hours. A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

  • Characterize major degradation products using LC-MS.

Stability-Indicating HPLC Method
  • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Mandatory Visualizations

Degradation_Pathway cluster_main Predicted Degradation Pathways of this compound cluster_oxidation Oxidative Degradation cluster_other Other Pathways Parent This compound Semiquinone Semiquinone Radical Parent->Semiquinone Oxidation Demethylated Demethylated Products Parent->Demethylated Acid/Heat SideChainOxidation Side-Chain Oxidation Products Parent->SideChainOxidation Oxidation Orthoquinone Ortho-quinone Semiquinone->Orthoquinone Further Oxidation Polymerization Polymerization Products Orthoquinone->Polymerization RingOpening Ring-Opened Products (e.g., Muconic Acid Derivatives) Orthoquinone->RingOpening Hydrolysis

Caption: Predicted degradation pathways for this compound.

Experimental_Workflow cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sampling Sample at Time Points Stress->Sampling Neutralize Neutralize/Quench Reaction Sampling->Neutralize Analyze Analyze by Stability-Indicating HPLC-UV Method Neutralize->Analyze Identify Identify Degradants by LC-MS Analyze->Identify End Report Results Identify->End

References

interference in assays with 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone. This guide addresses common issues that may arise during in vitro and cell-based assays.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Question: My compound, this compound, is showing poor solubility in my aqueous assay buffer, leading to precipitation. What can I do?

Answer:

Poor aqueous solubility is a common challenge with phenolic compounds. Here are several strategies to address this:

  • Prepare a High-Concentration Stock in an Organic Solvent: First, dissolve the compound in a minimal amount of an appropriate organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Optimize the Final Assay Concentration of Organic Solvent: When preparing your working solutions, ensure the final concentration of the organic solvent in your assay is low (typically ≤1%) to avoid solvent-induced artifacts. Always include a vehicle control with the same final solvent concentration in your experiments.

  • Utilize Co-solvents: If solubility remains an issue, after dissolving in a strong organic solvent like DMSO, you can slowly add the aqueous buffer while continuously vortexing.

  • Gentle Warming and Sonication: Gentle warming of the solution (to 30-40°C) or using a sonicator bath can help in dissolving the compound. However, be cautious with heat to prevent potential degradation.

  • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Depending on your assay's tolerance, a slight adjustment of the buffer's pH might improve solubility.

Solubility Data for this compound (Hypothetical Data)

SolventSolubility (mg/mL) at 25°CObservations
DMSO> 50Clear solution
Ethanol~ 25Clear solution
Methanol~ 20Clear solution
PBS (pH 7.4)< 0.1Suspension, visible particulates
Water< 0.05Insoluble

Question: I am observing a high hit rate or unexpected activity in my high-throughput screening (HTS) with this compound. Could this be assay interference?

Answer:

Yes, it is highly probable. Phenolic compounds are known to be potential Pan-Assay Interference Compounds (PAINS). The observed activity might not be due to a specific interaction with your target but rather a result of non-specific mechanisms. Here’s how to troubleshoot:

  • Check for Autofluorescence: If you are using a fluorescence-based assay, the compound itself might be fluorescent at the excitation and emission wavelengths of your assay, leading to a false-positive signal.

  • Investigate Redox Activity: The dihydroxy- moiety on the phenyl ring can be susceptible to oxidation, potentially generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). This can interfere with redox-sensitive assays or directly damage proteins, leading to non-specific inhibition.

  • Test for Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[1] This is a common cause of false positives in HTS campaigns.[1]

  • Run an Orthogonal Assay: Confirm your initial results using a different assay format that has a distinct readout technology.[2] For example, if your primary screen is fluorescence-based, a secondary screen could be based on bioluminescence or label-free detection.

Question: My results with this compound are inconsistent between experiments. What could be the cause?

Answer:

Inconsistent results often stem from issues with compound stability and handling.

  • Ensure Complete Dissolution: Before each use, visually inspect your stock and working solutions for any signs of precipitation.[3] If particulates are present, try the solubilization techniques mentioned above.

  • Aliquot and Store Properly: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store these at -20°C or -80°C.

  • Light Sensitivity: Some phenolic compounds are light-sensitive. Protect your solutions from light by using amber vials or wrapping tubes in foil.

  • Monitor for Degradation: The stability of the compound in your specific assay buffer over the course of the experiment should be assessed. You can do this by pre-incubating the compound in the buffer for the duration of the assay and then analyzing its integrity using HPLC.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a phenolic compound that has been identified in plants such as Psychotria yunnanensis.[3] Structurally, it belongs to a class of compounds that are of interest to researchers for their potential biological activities.

Q2: What are Pan-Assay Interference Compounds (PAINS)?

A2: PAINS are chemical compounds that are frequently identified as "hits" in high-throughput screens but are later found to be false positives.[2] They interfere with assay results through a variety of mechanisms that are not related to specific, drug-like interactions with the intended biological target.[2] Phenolic compounds are a well-known class of PAINS.

Q3: How can I differentiate a true hit from a false positive caused by interference?

A3: Differentiating a true hit requires a series of validation and counter-screening assays.[2] A true hit should exhibit a clear structure-activity relationship (SAR), demonstrate target engagement in biophysical assays, and be inactive in well-designed counter-screens that test for common interference mechanisms.

IC50 Values Under Different Assay Conditions (Hypothetical Data)

Assay ConditionObserved IC50 (µM)Interpretation
Standard Assay5.2Initial "hit"
+ 0.1% Triton X-10048.7Significant IC50 shift suggests aggregation-based activity.
+ Catalase (20 µg/mL)> 100 (inactive)Loss of activity suggests interference due to H₂O₂ generation.
Pre-incubation w/o Target-If the signal is still generated, it points to direct interference with the detection system.
Orthogonal Assay (e.g., TR-FRET)> 100 (inactive)Lack of activity in a different assay format confirms the initial hit as a likely false positive.

Experimental Protocols

Protocol 1: Counter-Screen for Autofluorescence

  • Prepare a dilution series of this compound in your assay buffer.

  • Add the compound dilutions to the wells of your assay plate.

  • Add all assay components except for the fluorescent substrate or the enzyme.

  • Incubate for the standard assay time.

  • Read the fluorescence at the same excitation and emission wavelengths used in your primary assay.

  • A significant signal that titrates with compound concentration indicates autofluorescence.

Protocol 2: Assay for Aggregation-Based Inhibition

  • Perform your standard enzyme inhibition assay with a concentration-response curve for the compound.

  • Repeat the assay, but this time include a non-ionic detergent, such as 0.01% - 0.1% Triton X-100, in the assay buffer.

  • Compare the dose-response curves. A significant rightward shift in the IC50 value in the presence of the detergent is a strong indicator that the compound is acting as an aggregator.

Protocol 3: Redox Interference Assay

  • Run your standard assay with an effective concentration of this compound.

  • In a parallel experiment, add catalase (a hydrogen peroxide scavenger, ~20 µg/mL) to the assay buffer before adding the compound.

  • A significant reduction or complete loss of the observed activity in the presence of catalase suggests that the compound's effect is mediated by the generation of hydrogen peroxide.

Visualizations

cluster_0 Potential Interference Mechanisms cluster_1 Direct Assay Interference cluster_2 Non-Specific Reactivity cluster_3 Physical Interference Compound This compound Autofluorescence Autofluorescence Compound->Autofluorescence Quenching Fluorescence Quenching Compound->Quenching Redox Redox Cycling -> H2O2 Generation Compound->Redox Covalent Covalent Modification of Target Compound->Covalent Aggregation Compound Aggregation Compound->Aggregation Precipitation Precipitation Compound->Precipitation

Caption: Potential mechanisms of assay interference by phenolic compounds.

cluster_workflow Troubleshooting Workflow for Unexpected Hits Start Unexpected Hit Identified CheckSolubility Check for Precipitation Start->CheckSolubility CounterScreen Run Counter-Screens CheckSolubility->CounterScreen No Precipitation FalsePositive Classify as False Positive / PAIN CheckSolubility->FalsePositive Precipitation AggregationAssay Aggregation Assay (+Detergent) CounterScreen->AggregationAssay RedoxAssay Redox Assay (+Catalase) AggregationAssay->RedoxAssay OrthogonalAssay Confirm with Orthogonal Assay RedoxAssay->OrthogonalAssay OrthogonalAssay->FalsePositive Activity Not Confirmed TrueHit Proceed with Hit Validation OrthogonalAssay->TrueHit Activity Confirmed

Caption: Workflow for troubleshooting unexpected assay results.

cluster_decision Hit Validation Decision Tree PrimaryHit Primary Screen Hit DoseResponse Dose-Response Curve? PrimaryHit->DoseResponse InterferenceCheck Interference Checks Passed? DoseResponse->InterferenceCheck Yes Discard Discard DoseResponse->Discard No / High Hill Slope SAR SAR Amenable? InterferenceCheck->SAR Yes InterferenceCheck->Discard No TargetEngagement Target Engagement Confirmed? SAR->TargetEngagement Yes SAR->Discard No TargetEngagement->Discard No ValidatedHit Validated Hit TargetEngagement->ValidatedHit Yes

Caption: Decision tree for hit validation.

References

Technical Support Center: Enhancing the Bioactivity of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on enhancing the bioactivity of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential bioactivities?

A1: this compound is a phenolic compound.[1] While specific bioactivity data for this exact compound is limited in publicly available literature, its structural class suggests potential antioxidant, anti-inflammatory, and anticancer properties, similar to other phenolic compounds and propiophenone (B1677668) derivatives. A structurally related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), has been shown to possess anti-inflammatory effects.

Q2: I am observing low bioactivity of this compound in my in vitro assays. What are the common reasons for this?

A2: Low bioactivity of hydrophobic compounds like this propiophenone in aqueous in vitro systems can be attributed to several factors:

  • Poor Aqueous Solubility: The compound may precipitate out of the cell culture medium, reducing the effective concentration that reaches the cells.

  • Compound Aggregation: Phenolic compounds can form aggregates in aqueous solutions, which can lead to inconsistent and misleading bioassay results.[2]

  • Instability: The compound may degrade in the cell culture medium over the course of the experiment due to factors like pH, temperature, or light exposure.

  • Interaction with Media Components: The compound may bind to proteins or other components in the serum of the cell culture medium, reducing its availability to the cells.

Q3: What are the main strategies to enhance the bioactivity of this compound?

A3: Two primary strategies can be employed to enhance the bioactivity of this compound:

  • Formulation-Based Approaches: These methods aim to improve the solubility, stability, and cellular uptake of the compound without altering its chemical structure. A key technique is nanoencapsulation, where the compound is encapsulated within nanoparticles.

  • Structural Modification: This involves chemically modifying the structure of the compound to create new derivatives with improved potency, selectivity, or pharmacokinetic properties.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Results in Cell-Based Assays

Question: I am getting highly variable results between experiments when testing the bioactivity of this compound. What could be the cause and how can I improve reproducibility?

Answer: Inconsistent results with phenolic compounds are a common challenge. Here’s a systematic approach to troubleshoot this issue:

  • Verify Compound Integrity: Ensure the purity and stability of your compound stock. Phenolic compounds can degrade over time, especially when in solution. It is recommended to prepare fresh solutions for each experiment.

  • Optimize Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept constant across all wells and at a non-toxic level for the cells (typically ≤ 0.5%).

  • Address Compound Precipitation: Visually inspect your assay plates under a microscope for any signs of compound precipitation. If precipitation is observed, consider the following:

    • Lower the final concentration of the compound.

    • Use a co-solvent system or a formulation approach like nanoencapsulation to improve solubility.

  • Control for Compound Aggregation: The formation of aggregates can lead to false-positive or inconsistent results.[2] Including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your assay buffer can help to prevent aggregation.

  • Standardize Cell Culture Conditions: Ensure consistency in cell seeding density, passage number, and growth phase, as these can all impact cellular responses.

Issue 2: Low Efficacy of Nanoencapsulated this compound

Question: I have encapsulated this compound in PLGA nanoparticles, but I am not observing a significant enhancement in its bioactivity. What are the potential reasons?

Answer: If your nanoformulation is not performing as expected, consider the following troubleshooting steps:

  • Characterize Your Nanoparticles: It is crucial to characterize the physicochemical properties of your nanoparticles, including:

    • Particle Size and Polydispersity Index (PDI): Large or aggregated nanoparticles may have poor cellular uptake.

    • Zeta Potential: The surface charge of the nanoparticles can influence their stability and interaction with the cell membrane.

    • Encapsulation Efficiency and Drug Loading: Low encapsulation efficiency will result in a lower-than-expected concentration of the active compound being delivered.

  • Assess Drug Release Profile: The compound may not be released from the nanoparticles at an appropriate rate to exert its biological effect. Perform a drug release study under conditions that mimic your in vitro assay.

  • Evaluate Cellular Uptake: Confirm that the nanoparticles are being internalized by the cells. This can be assessed using fluorescently labeled nanoparticles and techniques like fluorescence microscopy or flow cytometry.

Data Presentation

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 136196-47-9[1]
Molecular Formula C₁₁H₁₄O₅[1]
Molecular Weight 226.23 g/mol [1]
Melting Point 74-75 °C[1]
Boiling Point (Predicted) 426.9 ± 45.0 °C[1]
Density (Predicted) 1.247 ± 0.06 g/cm³[1]
pKa (Predicted) 8.14 ± 0.25[1]

Bioactivity of Structurally Similar Propiophenone and Chalcone Derivatives (for reference)

Compound ClassBioactivityAssayIC₅₀ (µM)Reference
Dihydrochalcone DerivativeAnti-inflammatory5-LOX InhibitionPotent Inhibition[3]
Chalcone DerivativeAnti-inflammatoryIL-1β Secretion0.74[4]
Flavone DerivativeAnti-inflammatoryNO Production0.603 µg/mL[5]
Propiophenone DerivativeAnticancerMCF-7 cell line60[6]
Chalcone DerivativeAntioxidantDPPH Scavenging61.4[7]
Chalcone DerivativeAntioxidantABTS Scavenging50.34[7]

Note: The IC₅₀ values presented above are for structurally related compounds and should be used as a general guide for designing experiments with this compound.

Experimental Protocols

Protocol 1: Nanoencapsulation of this compound using the Emulsion-Solvent Evaporation Method

This protocol describes the preparation of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to encapsulate the hydrophobic compound.

Materials:

  • This compound

  • PLGA (Poly(lactic-co-glycolic acid))

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Deionized water

  • Magnetic stirrer

  • Sonicator (probe or bath)

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of PLGA (e.g., 250 mg) and this compound in an organic solvent (e.g., 5 mL of DCM).[8]

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., 1% w/v PVA in 100 mL of deionized water).[8]

  • Emulsification: Add the organic phase to the aqueous phase while stirring. Sonicate the mixture to form a nanoemulsion. The sonication parameters (power and time) will need to be optimized to achieve the desired particle size.[8]

  • Solvent Evaporation: Stir the nanoemulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated compound.

  • Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant.

G cluster_workflow Nanoencapsulation Workflow prep_org Prepare Organic Phase (PLGA + Compound in DCM) emulsify Emulsification (Sonication) prep_org->emulsify prep_aq Prepare Aqueous Phase (PVA in Water) prep_aq->emulsify evap Solvent Evaporation (Stirring) emulsify->evap collect Nanoparticle Collection (Centrifugation & Washing) evap->collect lyophilize Lyophilization (Optional) collect->lyophilize

Nanoencapsulation Experimental Workflow
Protocol 2: Assessment of PI3K/Akt Signaling Pathway Modulation by Western Blot

This protocol outlines the steps to investigate if this compound affects the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

  • Cultured cells (e.g., cancer cell line or immune cells)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-PI3K, anti-total-PI3K)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and treat them with different concentrations of this compound for a specified time. Include a vehicle control.

  • Cell Lysis: Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, total Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

G cluster_pathway PI3K/Akt Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt PIP3->pAkt activates Akt Akt Akt->pAkt Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt->Downstream Compound 3,4'-Dihydroxy-3',5'- dimethoxypropiophenone Compound->PI3K inhibits?

Hypothesized PI3K/Akt Pathway Inhibition

Mandatory Visualizations

Logical Relationship for Troubleshooting Inconsistent Bioassay Results

G cluster_troubleshooting Troubleshooting Inconsistent Results start Inconsistent Results Observed check_compound Verify Compound Purity & Stability start->check_compound check_solvent Optimize Solvent Concentration start->check_solvent check_precip Inspect for Precipitation start->check_precip check_agg Assess for Aggregation start->check_agg check_cells Standardize Cell Conditions start->check_cells end Improved Reproducibility check_compound->end check_solvent->end solution_precip Lower Concentration or Use Formulation check_precip->solution_precip solution_agg Add Detergent (e.g., Triton X-100) check_agg->solution_agg check_cells->end solution_precip->end solution_agg->end

Troubleshooting Logic for Inconsistent Results

References

protocol refinement for 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone (also known as β-Hydroxypropiosyringone). This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a phenolic compound classified as a phenylpropanoid.[1] It has the chemical formula C₁₁H₁₄O₅ and a molecular weight of 226.228 g/mol .[1] This compound has been identified in the plant Psychotria yunnanensis.[2][3]

Q2: What are the physical properties and how should I store this compound?

A2: this compound is typically a powder.[1] For long-term storage, it is recommended to keep the solid compound in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen) at -20°C. For short-term storage, 2-8°C is acceptable. Solutions are generally less stable and should be prepared fresh for each experiment. Phenolic compounds can be sensitive to light, high temperatures, oxygen, and pH variations, which can lead to degradation.[4][5]

Q3: What is the solubility of this compound?

A3: While specific solubility data is not widely published, as a phenolic compound, it is expected to have limited solubility in water and better solubility in organic solvents such as ethanol, methanol (B129727), DMSO, and acetone. For cell-based assays, preparing a concentrated stock solution in DMSO is a common practice.

Q4: What are the known biological activities of this compound?

A4: There is limited information on the biological activities of this compound in mammalian systems. However, its structural relative, β-hydroxy-β-arylpropanoic acid, has shown anti-inflammatory properties.[6] Many phenolic compounds exhibit antioxidant and other biological activities. It is recommended to screen this compound for activities such as antioxidant, anti-inflammatory, and cytotoxic effects.

Q5: How can I analyze the purity of my compound?

A5: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or an Evaporative Light Scattering Detector (HPLC-ELSD) are suitable methods for assessing the purity of this compound.[1] Identification can be confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Troubleshooting Guides

This section addresses potential issues you may encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Low or No Biological Activity Compound Degradation: Phenolic compounds can be unstable in solution, especially at neutral or alkaline pH and when exposed to light and oxygen.Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Protect solutions from light.
Poor Solubility: The compound may have precipitated out of the cell culture medium.Visually inspect the wells for any precipitate. Consider using a lower concentration or a different solvent system for the stock solution. The use of a small percentage of a co-solvent like Pluronic F-68 in the final medium can sometimes aid solubility.
Incorrect Concentration Range: The effective concentration may be higher or lower than the tested range.Test a broad range of concentrations (e.g., from nanomolar to micromolar) to determine the dose-response curve.
Inconsistent Results in Assays Pipetting Errors: Inaccurate pipetting can lead to high variability between replicates.Ensure your pipettes are calibrated. Use fresh tips for each replicate and ensure proper mixing of solutions.
Interference with Assay Reagents: Phenolic compounds can sometimes interfere with colorimetric or fluorometric assays.Run appropriate controls, including a control with the compound in the absence of cells, to check for any direct reaction with the assay reagents.
Issues with Synthesis or Purification Low Yield in Synthesis: The reaction conditions may not be optimal.For Friedel-Crafts type reactions, ensure all reagents and glassware are completely dry. The temperature of the reaction is also critical and should be carefully controlled.
Impure Product after Purification: The purification method may not be effective in removing byproducts.For propiophenone (B1677668) synthesis, byproducts with similar boiling points can be difficult to remove by distillation alone.[7] Consider column chromatography for purification. Use TLC or HPLC to monitor the purity of fractions.
Precipitation in Cell Culture Exceeding Solubility Limit: The final concentration of the compound in the media is too high.Lower the final concentration of the compound. Ensure the concentration of the organic solvent (e.g., DMSO) in the final culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity and precipitation.

Experimental Protocols

Synthesis of this compound (β-Hydroxypropiosyringone)

This protocol is adapted from a method for a similar compound and may require optimization.

Materials:

  • Starting materials for the synthesis of the propiophenone core (e.g., via Friedel-Crafts acylation or other methods).

  • Appropriate solvents (e.g., anhydrous ether, tetrahydrofuran).

  • Reagents for the introduction of hydroxyl and methoxy (B1213986) groups if not present in the starting material.

  • Silica (B1680970) gel for column chromatography.

  • Solvents for chromatography (e.g., hexane, ethyl acetate).

Procedure:

  • Synthesis of the Propiophenone Core: A common method for synthesizing propiophenones is the Friedel-Crafts acylation of a substituted benzene (B151609) with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[8]

  • Purification: The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexane. The fractions are monitored by Thin Layer Chromatography (TLC).

  • Characterization: The structure of the purified compound should be confirmed by NMR (¹H and ¹³C) and Mass Spectrometry.

Antioxidant Activity Assessment (DPPH Assay)

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 100 µM).

  • Test compound stock solution (in methanol or ethanol).

  • Trolox or Ascorbic Acid as a positive control.

  • Methanol or ethanol.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the appropriate solvent.

  • In a 96-well plate, add a specific volume of each dilution (e.g., 20 µL).

  • Add the DPPH solution to each well (e.g., 180 µL).

  • Include a blank control (solvent only) and a control with the DPPH solution alone.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[9]

  • Measure the absorbance at 517 nm.[10]

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Cytotoxicity Assessment (MTT Assay)

Materials:

  • Cells of interest (e.g., a cancer cell line or normal cell line).

  • Complete cell culture medium.

  • Test compound stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).[11]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plate.

  • CO₂ incubator.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (prepare dilutions in culture medium from the DMSO stock). Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well (final concentration of about 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[12]

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at a wavelength between 570 and 590 nm.[11]

  • Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Activity Assessment (Nitric Oxide Production - Griess Assay)

Materials:

  • Macrophage cell line (e.g., RAW 264.7).

  • Lipopolysaccharide (LPS).

  • Test compound stock solution (in DMSO).

  • Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Sodium nitrite (B80452) standard solution.

  • 96-well cell culture plate.

  • Microplate reader.

Procedure:

  • Seed macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for a specific time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production. Include untreated and LPS-only controls.

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • In a new 96-well plate, mix the supernatant with the Griess Reagent according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm.[1]

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Signaling Pathways and Workflows

Bacterial Catabolism of β-Hydroxypropiosyringone

The following diagram illustrates the catabolic pathway of β-Hydroxypropiosyringone (HPS) in Sphingobium sp. strain SYK-6, as described in the literature.[9][10][12][13]

bacterial_catabolism HPS β-Hydroxypropiosyringone (HPS) SAL 3-(4-hydroxy-3,5-dimethoxyphenyl) -3-oxopropanal (SAL) HPS->SAL HpvZ (Oxidation) SAA 3-(4-hydroxy-3,5-dimethoxyphenyl) -3-oxopropanoic acid (SAA) SAL->SAA Aldehyde Dehydrogenases Further_Metabolism Further Metabolism SAA->Further_Metabolism

Bacterial catabolism of β-Hydroxypropiosyringone.
General Experimental Workflow for Biological Activity Screening

This diagram outlines a typical workflow for screening a novel compound like this compound for biological activity.

experimental_workflow cluster_prep Preparation cluster_screening Primary Screening cluster_analysis Data Analysis cluster_secondary Secondary Assays Compound_Prep Compound Preparation (Stock Solution in DMSO) Cytotoxicity Cytotoxicity Assay (MTT Assay) Compound_Prep->Cytotoxicity Antioxidant Antioxidant Assay (DPPH Assay) Compound_Prep->Antioxidant Anti_inflammatory Anti-inflammatory Assay (Griess Assay for NO) Compound_Prep->Anti_inflammatory Cell_Culture Cell Line Culture (e.g., Cancer cells, Macrophages) Cell_Culture->Cytotoxicity Cell_Culture->Anti_inflammatory Data_Analysis Calculate IC50 / EC50 Cytotoxicity->Data_Analysis Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, qPCR) Data_Analysis->Mechanism_Study If Active

Workflow for biological activity screening.

References

Validation & Comparative

A Comparative Analysis of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone and Other Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone and other related propiophenone (B1677668) derivatives. The information is supported by available experimental data to aid in research and drug development.

Introduction to Propiophenones

Propiophenones are a class of organic compounds characterized by a phenyl ring attached to a propanone group. They serve as versatile intermediates in the synthesis of various pharmaceuticals and biologically active molecules.[1] Modifications to the phenyl ring, such as the addition of hydroxyl and methoxy (B1213986) groups, can significantly alter their pharmacological properties, leading to a wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This guide focuses on this compound and compares its known activities with those of other relevant propiophenone derivatives.

Comparative Biological Activities

The biological activities of this compound and its analogs are summarized below. Direct experimental data for this compound is limited; therefore, data from structurally similar compounds are included for a comprehensive comparison.

Antioxidant Activity

Phenolic compounds, including substituted propiophenones, are known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.[1]

Table 1: In Vitro Antioxidant Activity of Propiophenone Derivatives

CompoundAssayIC50 ValueReference
This compound DPPH Radical Scavenging> 40 µg/mL[1]
This compound Hydroxyl Radical Scavenging> 40 µg/mL[1]
3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC)DPPH Radical Scavenging50.2 ± 2.8 µM[2]
(2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone (FMF)DPPH Radical Scavenging75.8 ± 2.5 µM[2]
3,4-dihydroxy-2',6'-dimethoxy dihydrochalcone (B1670589) (DDDC)DPPH Radical Scavenging>100-fold more potent than its precursor

Note: Chalcones and dihydrochalcones are structurally related to propiophenones and are included for comparative purposes.

The available data suggests that this compound possesses weak radical scavenging activity in DPPH and hydroxyl radical assays.[1] In contrast, structurally related chalcones and dihydrochalcones with similar substitution patterns exhibit more potent antioxidant effects. For instance, 3,4-dihydroxy-2',6'-dimethoxy dihydrochalcone, a close analog, shows significantly higher free radical scavenging activity.

Anti-inflammatory Activity

The anti-inflammatory properties of phenolic compounds are often linked to their ability to inhibit key inflammatory mediators and signaling pathways.

Table 2: In Vitro Anti-inflammatory Activity of Propiophenone Derivatives and Analogs

CompoundAssayTarget Cell LineEffectReference
3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) Nitric Oxide (NO) ProductionLPS-stimulated BV2 microgliaSignificant suppression[3]
HDMPPA Prostaglandin (B15479496) E2 (PGE2) ProductionLPS-stimulated BV2 microgliaSignificant suppression[3]
HDMPPA Pro-inflammatory Cytokine Expression (TNF-α, IL-1β)LPS-stimulated BV2 microgliaAttenuated expression and secretion[3]
2',4-dihydroxy-3',4',6'-trimethoxychalconeNO and Pro-inflammatory Cytokine ProductionLPS-activated RAW 264.7 macrophagesSignificant attenuation[4]
3,4-dihydroxychalcones5-lipoxygenase and cyclooxygenaseN/APotent inhibition[5]
Cytotoxicity and Anticancer Activity

Certain propiophenone and chalcone (B49325) derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

Table 3: In Vitro Cytotoxicity of Propiophenone Derivatives and Analogs

CompoundCell LineIC50 ValueReference
This compound Prostate Cancer (DU145)Inhibition of STAT3 phosphorylation[1]
2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) derivativesSH-SY5Y (neuroblastoma)5.20 µM (2b), 7.52 µM (2g)[6]
DMC derivativesA-549 (lung carcinoma)9.99 µM (2h)[6]
DMC derivativesFaDu (pharyngeal carcinoma)13.98 µM (2h)[6]

This compound has been reported to inhibit STAT3 phosphorylation and DNA-binding activity in the DU145 prostate cancer cell line, suggesting potential anticancer activity.[1] Other related chalcone derivatives have shown potent cytotoxicity against a range of cancer cell lines, with IC50 values in the low micromolar range.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents: DPPH solution (0.1 mM in methanol), test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).

  • Procedure:

    • Add 100 µL of the test compound solution to 300 µL of the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.[7]

Anti-inflammatory Activity Assays

Nitric Oxide (NO) Production Assay in Macrophages

  • Principle: This assay measures the inhibition of NO production in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). Nitrite (B80452), a stable product of NO, is quantified using the Griess reagent.

  • Reagents: RAW 264.7 cells, LPS, Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water), test compound solutions, and a positive control (e.g., dexamethasone).

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, which is then solubilized and quantified.

  • Reagents: Cancer cell line of interest, MTT solution (5 mg/mL in PBS), DMSO, test compound solutions, and a positive control (e.g., doxorubicin).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for 24-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cell viability relative to the untreated control.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.

Signaling Pathway Analysis

Hydroxylated and methoxylated propiophenones and their analogs are known to modulate several key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Many phenolic compounds exert their anti-inflammatory effects by inhibiting this pathway.

NF_kB_Signaling_Pathway cluster_Nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Propiophenone 3,4'-Dihydroxy-3',5'- dimethoxypropiophenone Propiophenone->IKK Inhibition (Postulated) Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) NFkB_active_nuc Active NF-κB NFkB_active_nuc->Gene_Expression

Caption: Postulated inhibition of the NF-κB signaling pathway.

STAT3 Signaling Pathway

The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.

STAT3_Signaling_Pathway cluster_Nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Propiophenone 3,4'-Dihydroxy-3',5'- dimethoxypropiophenone Propiophenone->STAT3 Inhibition of Phosphorylation Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-2, Survivin) pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer_nuc->Gene_Expression

Caption: Inhibition of the STAT3 signaling pathway.

Conclusion

This compound is a phenolic compound with potential biological activities. While direct experimental evidence is currently limited, the available data suggests weak antioxidant properties but a potential role as a STAT3 inhibitor in prostate cancer cells. Comparative analysis with structurally related propiophenones, chalcones, and dihydrochalcones indicates that this class of compounds holds promise for further investigation as antioxidant, anti-inflammatory, and anticancer agents. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers and scientists in the field of drug discovery and development. Further studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

A Comparative Guide to the Synthesis of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone, a phenolic compound of interest for its potential applications in medicinal chemistry and drug discovery. As no established, well-documented synthetic procedures for this specific molecule are readily available in the current literature, this comparison is based on two hypothetical yet highly feasible routes extrapolated from established organic chemistry principles: Friedel-Crafts acylation and a Grignard reaction followed by oxidation.

This document offers detailed, representative experimental protocols for each synthetic step, based on analogous reactions found in the literature. Quantitative data, including estimated yields and reaction times, are summarized for easy comparison. Additionally, logical workflow diagrams generated using Graphviz are provided to visualize each synthetic pathway.

Comparative Analysis of Synthetic Routes

The two proposed routes offer distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.

ParameterRoute A: Friedel-Crafts AcylationRoute B: Grignard Reaction & Oxidation
Starting Materials Syringol, Protected 3,4-dihydroxypropionic acidProtected 3,4-dihydroxybromobenzene, Propionaldehyde (B47417)
Key Reactions Friedel-Crafts Acylation, DeprotectionGrignard Reaction, Oxidation, Deprotection
Estimated Overall Yield ModerateModerate to Low
Number of Steps ~4~4
Key Advantages Potentially more direct for forming the C-C bond.Milder conditions for the key C-C bond formation.
Potential Challenges Lewis acid sensitivity of substrates, potential for unwanted side reactions.Grignard reagent compatibility with protected functional groups, oxidation step can have variable yields.

Hypothetical Synthetic Route A: Friedel-Crafts Acylation

This synthetic approach leverages the classical Friedel-Crafts acylation to form the core propiophenone (B1677668) structure.

Route_A_Friedel_Crafts_Acylation cluster_0 Route A: Friedel-Crafts Acylation Protected_Catechol Protected 3,4-Dihydroxypropionic Acid Acyl_Chloride Propionyl Chloride Derivative Protected_Catechol->Acyl_Chloride SOCl₂ or (COCl)₂ Friedel_Crafts Friedel-Crafts Acylation Acyl_Chloride->Friedel_Crafts Syringol Syringol Syringol->Friedel_Crafts Protected_Propiophenone Protected Propiophenone Friedel_Crafts->Protected_Propiophenone Deprotection Deprotection Protected_Propiophenone->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Workflow for the synthesis via Friedel-Crafts Acylation.

Experimental Protocols for Route A

Step 1: Protection of 3,4-Dihydroxypropionic Acid (as Benzyl (B1604629) Ethers)

  • Procedure: To a solution of 3,4-dihydroxypropionic acid (1 equivalent) in a suitable solvent such as DMF, add potassium carbonate (2.5 equivalents) and benzyl bromide (2.2 equivalents). The mixture is stirred at room temperature for 24 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the protected acid.

Step 2: Formation of Propionyl Chloride Derivative

  • Procedure: The protected 3,4-dibenzyloxypropionic acid (1 equivalent) is dissolved in anhydrous dichloromethane (B109758), and oxalyl chloride (1.5 equivalents) is added dropwise at 0 °C, followed by a catalytic amount of DMF. The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude propionyl chloride derivative, which is used immediately in the next step.

Step 3: Friedel-Crafts Acylation of Syringol

  • Procedure: In a round-bottom flask, anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous dichloromethane under an inert atmosphere.[1] The mixture is cooled to 0°C, and a solution of the propionyl chloride derivative (1 equivalent) in dichloromethane is added dropwise.[1] After stirring for 15 minutes, a solution of syringol (1 equivalent) in dichloromethane is added slowly.[1] The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is then quenched by pouring it onto a mixture of ice and concentrated HCl.[2] The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate.[2] The solvent is removed by rotary evaporation to yield the protected propiophenone.[2]

Step 4: Deprotection of Benzyl Ethers

  • Procedure: The protected propiophenone (1 equivalent) is dissolved in methanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added.[3][4] The flask is evacuated and filled with hydrogen gas (balloon pressure). The reaction is stirred at room temperature until TLC analysis indicates the complete consumption of the starting material (typically 4-16 hours).[3] The mixture is then filtered through a pad of Celite to remove the catalyst, and the solvent is evaporated under reduced pressure to yield the final product, this compound.[3][4]

Hypothetical Synthetic Route B: Grignard Reaction and Oxidation

This alternative route employs a Grignard reagent for the key carbon-carbon bond formation, followed by an oxidation step.

Route_B_Grignard_Reaction cluster_1 Route B: Grignard Reaction & Oxidation Protected_Bromobenzene Protected 3,4-Dihydroxybromobenzene Grignard_Reagent Grignard Reagent Protected_Bromobenzene->Grignard_Reagent Mg, THF Grignard_Addition Grignard Addition Grignard_Reagent->Grignard_Addition Propionaldehyde Propionaldehyde Propionaldehyde->Grignard_Addition Secondary_Alcohol Secondary Alcohol Grignard_Addition->Secondary_Alcohol Oxidation Oxidation Secondary_Alcohol->Oxidation Protected_Propiophenone Protected Propiophenone Oxidation->Protected_Propiophenone Deprotection Deprotection Protected_Propiophenone->Deprotection Final_Product This compound Deproteक्शन Deproteक्शन Deproteक्शन->Final_Product

Caption: Workflow for the synthesis via Grignard Reaction and Oxidation.

Experimental Protocols for Route B

Step 1: Formation of Grignard Reagent

  • Procedure: Magnesium turnings (1.2 equivalents) are placed in a flame-dried flask under an inert atmosphere. A solution of protected 3,4-dibenzyloxybromobenzene (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise.[5] The reaction is initiated with gentle heating, and then the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.[6]

Step 2: Grignard Reaction with Propionaldehyde

  • Procedure: The freshly prepared Grignard reagent is cooled to 0°C. A solution of propionaldehyde (1 equivalent) in anhydrous THF is added dropwise, maintaining the temperature below 5°C.[7] After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.[7] The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.[8] The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude secondary alcohol.[8]

Step 3: Oxidation of the Secondary Alcohol

  • Procedure: To a solution of the crude secondary alcohol (1 equivalent) in dichloromethane, pyridinium (B92312) chlorochromate (PCC) (1.5 equivalents) adsorbed on silica (B1680970) gel is added in one portion.[9][10] The mixture is stirred at room temperature for 2-4 hours, and the reaction progress is monitored by TLC.[11] Upon completion, the reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to yield the protected propiophenone.[12]

Step 4: Deprotection of Benzyl Ethers

  • Procedure: This step follows the same protocol as Step 4 in Route A, utilizing catalytic hydrogenation with H₂ and Pd/C to remove the benzyl protecting groups and yield the final product.[3][4]

Biological Context and Signaling Pathways

While the specific biological activity and signaling pathways of this compound are not extensively documented, structurally similar chalcones and flavonoids have been reported to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[13][14] For instance, some chalcone (B49325) derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells through the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway.[15][16]

Based on the activities of related compounds, a plausible signaling pathway that could be influenced by this compound is the PI3K/Akt pathway, which is crucial in regulating cell survival, proliferation, and apoptosis.

Signaling_Pathway cluster_2 Hypothetical Signaling Pathway Target_Molecule 3,4'-Dihydroxy-3',5'- dimethoxypropiophenone PI3K PI3K Target_Molecule->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound. The synthetic routes outlined in this guide provide a foundation for the preparation of this compound to enable such investigations.

References

A Comparative Analysis of the Biological Effects of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone and Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activities of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone and structurally similar phenolic compounds. Due to a lack of direct experimental data on this compound, this guide utilizes data from the closely related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), as a primary reference point for its potential biological effects. This guide will objectively compare its performance with other alternative phenolic compounds, supported by available experimental data.

This document synthesizes findings on the anti-inflammatory, antioxidant, and anticancer properties of these compounds, presenting quantitative data in structured tables for ease of comparison. Detailed experimental protocols for key assays are provided, and signaling pathways are visualized to elucidate the mechanisms of action.

Comparative Analysis of Biological Activities

HDMPPA, a key active component of Korean cabbage kimchi, has demonstrated significant anti-inflammatory and antioxidant properties.[1] These effects are primarily attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress. This guide will compare these effects with other phenolic compounds, including various chalcones and flavonoids, which have also been investigated for their therapeutic potential.

Anti-inflammatory Effects

HDMPPA has been shown to significantly suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[1] This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1] Furthermore, HDMPPA attenuates the expression and secretion of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[1]

CompoundModel SystemKey Anti-inflammatory EffectsReference
3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) LPS-stimulated BV2 microglia↓ NO, PGE2, iNOS, COX-2, TNF-α, IL-1β[1]
(E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one (DDP) LPS-stimulated RAW264.7 cells↓ NO and pro-inflammatory cytokines[2]
2',4'-dihydroxy-3',4',6'-trimethoxychalcone LPS-activated RAW 264.7 macrophages↓ NO, TNF-α, IL-1β, IL-6
3,5-diprenyl-4-hydroxyacetophenone (DHAP) TPA-induced ear edema in mice; LPS-stimulated J774A.1 macrophages↓ Edema, ↓ NO production
(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol (Compound D) Carrageenin-induced rat paw edema and pleurisy↓ Edema, exudate formation, leukocyte accumulation, prostaglandin biosynthesis[3]
Antioxidant Activity

The antioxidant potential of phenolic compounds is a crucial aspect of their therapeutic efficacy. The primary mechanism often involves the scavenging of free radicals. Various assays are employed to quantify this activity, with lower IC50 values indicating higher potency.

CompoundAntioxidant AssayIC50 Value (µM)Reference
3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) DPPH radical scavenging50.2 ± 2.8[4]
(2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone (FMF) DPPH radical scavenging75.8 ± 2.5[4]
3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) Superoxide anion scavenging56.3 ± 2.3[4]
(2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone (FMF) Superoxide anion scavenging317.5 ± 2.9[4]
2',5'-dihydroxy-3,4-dimethoxy chalcone (B49325) DPPH radical scavenging7.34
Anticancer Activity

Several related chalcone derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. This activity is often mediated through the induction of apoptosis and cell cycle arrest.

CompoundCancer Cell Line(s)IC50 Value (µM)Reference
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) HeLa (Cervical Cancer)10.05 ± 0.22[5]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) C-33A (Cervical Cancer)15.76 ± 1.49[5]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) SiHa (Cervical Cancer)18.31 ± 3.10[5]
3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) SMMC-7721, 8898, K562, HeLa, 95-DBroad-spectrum activity[4]
(2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone (FMF) SMMC-7721, 8898, K562, HeLa, 95-DBroad-spectrum activity[4]

Experimental Protocols

Anti-inflammatory Assays
  • Cell Culture and Treatment: BV2 microglial cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum and antibiotics. Cells are pretreated with various concentrations of the test compound for a specified time before stimulation with lipopolysaccharide (LPS).

  • Nitric Oxide (NO) Assay: The production of NO is measured in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.

  • Pro-inflammatory Cytokine Measurement: The levels of TNF-α and IL-1β in the cell culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis: Cell lysates are prepared and subjected to SDS-PAGE. Proteins are transferred to a membrane and probed with specific antibodies against iNOS, COX-2, and signaling proteins like NF-κB, MAPKs, and Akt.

Antioxidant Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: The assay measures the ability of a compound to donate an electron to the stable DPPH radical.[6] A solution of DPPH in methanol (B129727) is mixed with the test compound, and the decrease in absorbance at 517 nm is monitored.[7]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay involves the generation of the ABTS radical cation, which has a characteristic blue-green color. The ability of the test compound to quench this color is measured spectrophotometrically at 734 nm.

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This method is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants. The formation of the blue-colored Fe²⁺-TPTZ complex is monitored by measuring the absorbance at 593 nm.[7]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of HDMPPA are mediated through the inhibition of multiple signaling pathways.[1] It blocks the activation of nuclear factor-κB (NF-κB) by preventing the degradation and phosphorylation of its inhibitory subunit, IκB-α.[1] Additionally, HDMPPA suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs) and the PI3K/Akt signaling pathway.[1] This comprehensive inhibition of key inflammatory signaling cascades contributes to its potent anti-inflammatory activity.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPKs MAPKs TLR4->MAPKs Ikk IKK TLR4->Ikk Akt Akt PI3K->Akt IkB IκBα Ikk->IkB P NFkB NF-κB NFkB_complex NF-κB/IκBα IkB->NFkB_complex NFkB->NFkB_complex NFkB_nuc NF-κB NFkB->NFkB_nuc HDMPPA HDMPPA HDMPPA->PI3K Inhibits HDMPPA->MAPKs Inhibits HDMPPA->Ikk Inhibits NFkB_complex->NFkB Degradation of IκBα Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) NFkB_nuc->Genes Transcription

Caption: Putative signaling pathway for the anti-inflammatory effects of HDMPPA.

The workflow for assessing the anti-inflammatory activity of a test compound typically involves a series of in vitro experiments.

G cluster_assays Downstream Assays start Start cell_culture Culture BV2 Microglial Cells start->cell_culture pretreatment Pre-treat with Test Compound cell_culture->pretreatment lps_stimulation Stimulate with LPS pretreatment->lps_stimulation incubation Incubate for Specified Time lps_stimulation->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant lyse_cells Lyse Cells incubation->lyse_cells griess_assay Griess Assay (NO measurement) collect_supernatant->griess_assay elisa ELISA (Cytokine measurement) collect_supernatant->elisa western_blot Western Blot (Protein expression) lyse_cells->western_blot end End

Caption: Experimental workflow for in vitro anti-inflammatory assays.

References

A Comparative Analysis of the Bioactivity of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone and its structural analogs. The information presented herein is intended to support research and development efforts in the fields of pharmacology and medicinal chemistry by offering a side-by-side look at the antioxidant, anti-inflammatory, and cytotoxic properties of these compounds, supported by available experimental data.

Introduction

This compound is a phenolic compound that has been identified in the plant Psychotria yunnanensis. As part of the broader class of propiophenones, which are characterized by a three-carbon chain attached to a phenyl group, this molecule and its analogs are of significant interest for their potential therapeutic applications. The arrangement of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) functional groups on the aromatic rings plays a crucial role in determining their biological efficacy. This guide synthesizes available data to facilitate a comparative understanding of their structure-activity relationships.

Data Presentation: Comparative Biological Activities

The following table summarizes the available quantitative data for this compound and a selection of its structural analogs. The activities are presented as IC₅₀ values, which represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%. Lower IC₅₀ values indicate greater potency.

Compound NameStructureBiological ActivityAssayCell Line / TargetIC₅₀ Value (µM)
This compound this compoundAntioxidantHydroxyl Radical Scavenging-> 176.8
CytotoxicitySRB AssayA549 (Lung Carcinoma)> 30
CytotoxicitySRB AssaySK-MEL-2 (Melanoma)> 30
3,5-Diprenyl-4-hydroxyacetophenone3,5-Diprenyl-4-hydroxyacetophenoneAntioxidantDPPH Scavenging-77.8
Anti-inflammatoryNitric Oxide InhibitionJ774A.1 Macrophages91.78
CytotoxicityMTT AssayJ774A.1 Macrophages436.2
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalconeCytotoxicityMTT AssaySH-SY5Y (Neuroblastoma)5.20
CytotoxicityMTT AssayA-549 (Lung Carcinoma)9.99
CytotoxicityMTT AssayFaDu (Pharyngeal Carcinoma)13.98
3-(4'-Hydroxyl-3',5'-dimethoxyphenyl)propionic acid3-(4'-Hydroxyl-3',5'-dimethoxyphenyl)propionic acidAnti-inflammatoryNitric Oxide InhibitionBV2 Microglia-

Note: The IC₅₀ value for this compound in the hydroxyl radical scavenging assay was reported as > 40 µg/mL, which has been converted to µM for consistency.

Mandatory Visualization

The following diagrams illustrate key experimental workflows relevant to the biological activities discussed in this guide.

experimental_workflow_antioxidant cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Test Compound/ Standard Mix Mix Compound and DPPH Solution Compound->Mix DPPH_sol DPPH Solution (Methanol) DPPH_sol->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

DPPH Radical Scavenging Assay Workflow

experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay Seed Seed Cells in 96-well Plate Adhere Allow Cells to Adhere (Overnight) Seed->Adhere Treat Treat with Test Compound (Varying Concentrations) Adhere->Treat Incubate_treat Incubate (e.g., 24-72h) Treat->Incubate_treat Add_MTT Add MTT Reagent Incubate_treat->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solvent Add Solubilization Solvent (e.g., DMSO) Incubate_MTT->Add_Solvent Measure_abs Measure Absorbance (~570 nm) Add_Solvent->Measure_abs Calculate_IC50 Calculate % Viability and IC50 Measure_abs->Calculate_IC50 experimental_workflow_anti_inflammatory cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_detection Detection Seed_cells Seed Macrophages (e.g., RAW 264.7) Pre_incubate Pre-incubate with Test Compound Seed_cells->Pre_incubate Stimulate Stimulate with LPS Pre_incubate->Stimulate Incubate_stim Incubate (e.g., 24h) Stimulate->Incubate_stim Collect_supernatant Collect Supernatant Incubate_stim->Collect_supernatant Griess_reagent Add Griess Reagent Collect_supernatant->Griess_reagent Measure_absorbance Measure Absorbance (540 nm) Griess_reagent->Measure_absorbance Calculate_inhibition Calculate Nitrite Concentration & % Inhibition Measure_absorbance->Calculate_inhibition

A Comparative Guide to the Cross-Validation of Analytical Methods for 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone is essential for its study and potential applications. This guide provides a comparative overview of two common analytical techniques for the quantification of phenolic compounds: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Due to a lack of extensive, publicly available, validated methods specifically for this compound, this guide presents proposed methodologies based on established analytical practices for similar phenolic compounds. The experimental data provided is illustrative to guide researchers in the development, validation, and cross-validation of their own analytical methods. The cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results across different analytical platforms.

Comparative Analysis of Analytical Methods

The selection between HPLC-DAD and UV-Vis Spectrophotometry for the analysis of this compound will depend on the specific requirements of the research, including desired sensitivity, selectivity, and the complexity of the sample matrix. While UV-Vis Spectrophotometry offers a simple and cost-effective approach for straightforward formulations, HPLC-DAD provides the necessary selectivity and sensitivity for more complex samples and regulatory submissions.

Table 1: Comparison of Performance Characteristics for Proposed Analytical Methods

ParameterHPLC-DADUV-Vis Spectrophotometry
Principle Chromatographic separation based on polarity, followed by detection via UV-Vis absorbance.Measurement of light absorbance at a specific wavelength.
Selectivity High; capable of separating the analyte from impurities and other compounds in a mixture.Low; susceptible to interference from other compounds that absorb at the same wavelength.
Sensitivity High (typically in the ng/mL to µg/mL range).Lower (typically in the µg/mL to mg/mL range).
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) LowerHigher
Limit of Quantification (LOQ) LowerHigher
Typical Application Quantification in complex matrices (e.g., biological fluids, plant extracts), stability studies, impurity profiling.Quantification in simple, well-defined matrices (e.g., pure substance, simple formulations).

Experimental Protocols

Detailed methodologies for the analysis of this compound using the proposed HPLC-DAD and UV-Vis Spectrophotometry methods are outlined below. These protocols are based on standard methods for phenolic compounds and should be validated for the specific application.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the accurate and selective quantification of this compound, particularly in the presence of other compounds.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.

Chromatographic Conditions (Proposed):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of (A) 0.1% phosphoric acid in water and (B) acetonitrile (B52724) is often employed for similar phenolic compounds. A starting gradient could be 90% A and 10% B, ramping to 50% A and 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of maximum absorbance should be selected (e.g., around 280 nm). The DAD allows for monitoring at multiple wavelengths and spectral analysis for peak purity.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, and filter through a 0.45 µm syringe filter before injection.

Validation Parameters:

  • Specificity: Analyze a blank (mobile phase), a standard solution, and a sample solution to demonstrate that there are no interfering peaks at the retention time of the analyte. Peak purity can be assessed using the DAD.

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area versus concentration. Perform a linear regression analysis; the correlation coefficient (R²) should be > 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the expected concentration). The recovery should be within 98-102%.

  • Precision: Assess repeatability (intra-day precision) by analyzing at least six replicate injections of a standard solution. Assess intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst. The relative standard deviation (RSD) should be < 2%.

  • LOD and LOQ: Calculate from the standard deviation of the response and the slope of the calibration curve.

UV-Vis Spectrophotometry

This method is a simpler, more rapid technique suitable for the quantification of this compound in samples with a less complex matrix.

Instrumentation: A calibrated UV-Vis spectrophotometer.

Methodology:

  • Solvent Selection: Use a solvent in which this compound is soluble and that does not absorb in the region of analyte absorbance (e.g., methanol or ethanol).

  • Determination of λmax: Scan a dilute solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of known concentration as described for the HPLC method.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the selected solvent.

    • Sample Preparation: Dissolve the sample in the same solvent to achieve a concentration within the calibration range.

  • Measurement: Measure the absorbance of the blank (solvent), calibration standards, and samples at the determined λmax.

Validation Parameters:

  • Linearity: Plot the absorbance versus concentration for the calibration standards. The correlation coefficient (R²) should be > 0.995.

  • Accuracy: Perform recovery studies by adding known amounts of the standard to a sample. The recovery should be within 95-105%.

  • Precision: Determine the absorbance of multiple aliquots of the same sample. The RSD should be < 5%.

Visualizations

The following diagrams illustrate the workflows for the analytical methods and the cross-validation process.

HPLC_Workflow prep Sample/Standard Preparation (Dissolution, Dilution, Filtration) hplc HPLC System (Pump, Autosampler, Column Oven) prep->hplc separation Chromatographic Separation (C18 Column, Gradient Elution) hplc->separation detection Diode-Array Detection (UV Spectrum Acquisition) separation->detection data Data Analysis (Peak Integration, Quantification) detection->data UVVis_Workflow prep Sample/Standard Preparation (Dissolution, Dilution) spectro UV-Vis Spectrophotometer prep->spectro measurement Absorbance Measurement at λmax spectro->measurement data Data Analysis (Concentration Calculation via Calibration Curve) measurement->data CrossValidation_Workflow cluster_0 Method 1: HPLC-DAD cluster_1 Method 2: UV-Vis Spectrophotometry hplc_val Method Validation (Specificity, Linearity, Accuracy, Precision) hplc_res Results from HPLC-DAD hplc_val->hplc_res comparison Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) hplc_res->comparison uv_val Method Validation (Linearity, Accuracy, Precision) uv_res Results from UV-Vis uv_val->uv_res uv_res->comparison samples Identical Set of Samples (Multiple Concentration Levels) samples->hplc_val samples->uv_val

A Comparative Guide to the Efficacy of Antioxidant and Anti-inflammatory Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the efficacy of novel compounds against established standards in the fields of antioxidant and anti-inflammatory research. Due to a lack of publicly available experimental data for 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone, this document serves as a template, outlining the requisite experimental protocols and data presentation formats. By applying these methodologies, researchers can generate the necessary data to facilitate a direct comparison.

Antioxidant Efficacy Comparison

The antioxidant potential of a compound is commonly assessed through its ability to scavenge free radicals. The following tables present typical data for standard antioxidant compounds in two widely used assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The efficacy is often expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating greater antioxidant potency.

Table 1: Comparison of Antioxidant Activity by DPPH Radical Scavenging Assay

CompoundIC50 (µM)
This compound Data not available
Trolox~15-40[1]
Ascorbic Acid (Vitamin C)~25-50
Gallic Acid~5-15[2]
Quercetin~4-20[3][4]

Table 2: Comparison of Antioxidant Activity by ABTS Radical Scavenging Assay

CompoundIC50 (µM)
This compound Data not available
Trolox~5-15[5]
Ascorbic Acid (Vitamin C)~10-20
Gallic Acid~2-8[2]
Quercetin~2-10[3][4]

Anti-inflammatory Efficacy Comparison

The anti-inflammatory properties of a compound are often evaluated in vivo using models such as the carrageenan-induced paw edema assay in rodents. This test measures the ability of a compound to reduce acute inflammation. Efficacy is typically expressed as the percentage of edema inhibition at a specific dose.

Table 3: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

CompoundDose (mg/kg)Edema Inhibition (%)
This compound Data not available Data not available
Indomethacin5 - 10~40 - 60[6][7][8]
Ibuprofen100 - 200~30 - 50[9]
Celecoxib10 - 30~45 - 65

Another critical in vitro model for assessing anti-inflammatory potential is the use of lipopolysaccharide (LPS)-stimulated macrophages. This assay measures the inhibition of pro-inflammatory mediators.

Table 4: Comparison of Anti-inflammatory Activity in LPS-Stimulated Macrophages

CompoundConcentration (µM)Inhibition of Nitric Oxide (NO) Production (%)
This compound Data not available Data not available
Dexamethasone1 - 10High
Indomethacin10 - 50Moderate

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DPPH Radical Scavenging Assay[10][11][12][13][14]

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Test compound and standard antioxidants (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • Prepare serial dilutions of the test compound and standard antioxidants in methanol.

  • Add 100 µL of the DPPH solution to each well of a 96-well plate.

  • Add 100 µL of the test compound or standard solution to the respective wells. For the control, add 100 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

ABTS Radical Scavenging Assay[15][16][17][18]

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Ethanol

  • Test compound and standard antioxidants (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

  • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

  • Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the test compound and standard antioxidants.

  • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

  • Add 10 µL of the test compound or standard solution to the respective wells.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

Carrageenan-Induced Paw Edema in Rats[2][19][20][21]

This in vivo assay is a standard model for evaluating acute inflammation.

Materials:

  • Carrageenan

  • Saline solution

  • Test compound and standard anti-inflammatory drug (e.g., Indomethacin)

  • Wistar or Sprague-Dawley rats

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compound or standard drug orally or intraperitoneally. The control group receives the vehicle.

  • After a specific period (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • The percentage of edema inhibition is calculated using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV_treated is the change in paw volume in the treated group and ΔV_control is the change in paw volume in the control group.

Lipopolysaccharide (LPS)-Stimulated Macrophage Assay[22][23][24][25][26]

This in vitro assay assesses the anti-inflammatory effect of a compound on cultured macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compound and standard anti-inflammatory agents

  • Griess reagent for Nitric Oxide (NO) measurement

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or standard for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the amount of nitric oxide (NO) in the supernatant using the Griess reagent.

  • Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.

  • The percentage of inhibition of NO or cytokine production is calculated relative to the LPS-stimulated control group.

Visualizations

The following diagrams illustrate the general workflows and signaling pathways relevant to the described experiments.

Experimental_Workflow_Antioxidant_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Prep Prepare Test Compound and Standard Dilutions Mix Mix Compound/Standard with Radical Solution Compound_Prep->Mix Radical_Prep Prepare DPPH or ABTS Radical Solution Radical_Prep->Mix Incubate Incubate in Dark Mix->Incubate Measure_Abs Measure Absorbance Incubate->Measure_Abs Calculate Calculate % Inhibition and IC50 Measure_Abs->Calculate

Caption: General workflow for in vitro antioxidant assays.

Experimental_Workflow_Anti_Inflammatory_Assay cluster_animal_prep In Vivo (Carrageenan Model) cluster_cell_prep In Vitro (LPS Model) Animal_Dosing Administer Compound/ Standard to Rats Induce_Edema Inject Carrageenan Animal_Dosing->Induce_Edema Measure_Edema Measure Paw Volume Induce_Edema->Measure_Edema Calculate_Inhibition_InVivo Calculate % Edema Inhibition Measure_Edema->Calculate_Inhibition_InVivo Cell_Culture Culture Macrophages Treat_Cells Pre-treat with Compound/ Standard Cell_Culture->Treat_Cells Stimulate_Cells Stimulate with LPS Treat_Cells->Stimulate_Cells Collect_Supernatant Collect Supernatant Stimulate_Cells->Collect_Supernatant Measure_Mediators Measure NO and Cytokines Collect_Supernatant->Measure_Mediators Calculate_Inhibition_InVitro Calculate % Inhibition Measure_Mediators->Calculate_Inhibition_InVitro

Caption: Workflow for in vivo and in vitro anti-inflammatory assays.

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes Induces Compound Anti-inflammatory Compound Compound->IKK Inhibits Compound->NFkB Inhibits Translocation

Caption: Simplified LPS-induced pro-inflammatory signaling pathway.

References

Comparative Analysis of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone's Antioxidant Properties: A Framework for Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction to 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone

This compound is a phenolic compound that has been identified in plant species such as Psychotria yunnanensis. Phenolic compounds are a large and diverse group of molecules that are known for their antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. Given its chemical structure, featuring hydroxyl and methoxy (B1213986) groups on the aromatic rings, this compound is predicted to possess antioxidant capabilities. To quantitatively assess these properties, standardized in vitro assays are essential.

Comparative Antioxidant Activity Data

In the absence of direct experimental data for this compound, this section presents the antioxidant activities of well-established standard compounds and structurally related chalcones. This data serves as a benchmark for future experimental evaluations. The antioxidant activity is commonly expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant potency.

CompoundAssayIC50 (µM)Reference CompoundIC50 (µM)
Standard Antioxidants
Ascorbic AcidDPPH54.08[1]--
Ascorbic AcidABTS91.21[1]--
TroloxABTS2.34 µg/mL--
QuercetinDPPH4.97 µg/mL--
Chalcone (B49325) Derivatives
JVF3DPPH61.4[1]Ascorbic Acid54.08[1]
JVC3ABTS53.76[1]Ascorbic Acid91.21[1]
JVC4ABTS50.34[1]Ascorbic Acid91.21[1]
2'-hydroxychalconeMultiple25-95 µg/mL[2]Ascorbic AcidNot specified

Note: The provided IC50 values for chalcone derivatives are illustrative of the range of activities observed for compounds with a similar structural backbone. Direct comparison requires identical experimental conditions.

Experimental Protocols for Antioxidant Assays

To ensure reproducibility and standardization, detailed methodologies for the most common in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color change from violet to yellow is measured spectrophotometrically.[3]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or ethanol), spectrophotometric grade

  • Test compound (this compound)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.

  • Preparation of Test and Standard Solutions: Prepare a stock solution of the test compound and the standard antioxidant in methanol. From the stock solutions, prepare a series of dilutions to determine the IC50 value.

  • Assay:

    • In a 96-well plate, add 100 µL of the test or standard solution at different concentrations to triplicate wells.[4]

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[4]

    • For the blank, add 100 µL of methanol instead of the sample solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[3]

  • Measurement: Measure the absorbance at 517 nm.[3]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol (or ethanol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[5]

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.[5]

  • Assay:

    • In a 96-well plate, add 10-20 µL of the test or standard solution at different concentrations to triplicate wells.[5]

    • Add 180-200 µL of the ABTS•+ working solution to each well.[5]

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).[5]

  • Measurement: Measure the absorbance at 734 nm.[5]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[6]

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compound

  • Standard (e.g., FeSO₄·7H₂O or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

  • Water bath at 37°C

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[7] Warm the reagent to 37°C before use.[7]

  • Assay:

    • Add 20 µL of the test or standard solution at different concentrations to a test tube or microplate well.[7]

    • Add 150 µL of the pre-warmed FRAP reagent.[7]

    • Incubate the mixture at 37°C for 4 minutes.[7]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as µmol Fe²⁺ equivalents per gram or mole of the sample.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential biological mechanisms, the following diagrams are provided in DOT language for use with Graphviz.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Standard with DPPH Solution (1:1) DPPH_sol->Mix Sample_sol Prepare Sample/Standard Dilutions Sample_sol->Mix Incubate Incubate 30 min in the Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock Generate ABTS•+ Stock Solution (ABTS + K2S2O8) ABTS_work Dilute ABTS•+ Stock to Abs ~0.7 at 734 nm ABTS_stock->ABTS_work Mix Mix Sample/Standard with ABTS•+ Working Solution ABTS_work->Mix Sample_prep Prepare Sample/Standard Dilutions Sample_prep->Mix Incubate Incubate for a Specified Time Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and TEAC Measure->Calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Warm_reagent Warm Reagent to 37°C FRAP_reagent->Warm_reagent Mix Mix Sample/Standard with FRAP Reagent Warm_reagent->Mix Sample_prep Prepare Sample/Standard Dilutions Sample_prep->Mix Incubate Incubate at 37°C for 4 min Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate Fe2+ Equivalents Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Antioxidant_Signaling_Pathway cluster_stress Cellular Stress cluster_compound Antioxidant Intervention cluster_pathway Cellular Response ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidative Stress Phenolic Phenolic Compound (e.g., 3,4'-Dihydroxy-3',5'- dimethoxypropiophenone) Nrf2 Nrf2 Phenolic->Nrf2 Direct Scavenging & Nrf2 Activation Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus and Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Neutralization

Caption: Hypothetical Antioxidant Signaling Pathway of a Phenolic Compound.

Conclusion

While direct experimental evidence for the antioxidant activity of this compound is currently lacking, its chemical structure suggests a strong potential for free radical scavenging. This guide provides the necessary framework for researchers to undertake a comprehensive and comparative analysis of its antioxidant properties. By following the detailed experimental protocols for DPPH, ABTS, and FRAP assays and using the provided data on standard and related compounds as benchmarks, a thorough evaluation can be conducted. The visualized workflows and hypothetical signaling pathway offer additional tools for understanding and communicating the experimental design and potential biological relevance of this compound. Further research is warranted to elucidate the specific antioxidant capacity of this compound and its potential applications in drug development and as a health-promoting agent.

References

Uncharted Territory: The Scientific Landscape of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone Remains Largely Unexplored

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, specific in vitro and in vivo studies detailing the biological activities of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone are not publicly available. This notable absence of data prevents a direct comparative analysis of its performance in different experimental settings.

For researchers, scientists, and drug development professionals interested in this specific propiophenone (B1677668) derivative, this information gap highlights a potential area for novel investigation. While the broader class of propiophenones and structurally related chalcones have been the subject of various pharmacological studies, the unique substitution pattern of this compound distinguishes it from more extensively researched compounds.

A Look at Structurally Related Compounds

To provide context, research on analogous compounds offers insights into the potential, yet unconfirmed, biological activities of this compound. Studies on various substituted propiophenones and chalcones have revealed a range of effects, including antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.

For instance, a study on a series of propiophenone derivatives demonstrated their potential as antidiabetic agents by reducing body weight and showing antihyperglycemic activity in animal models.[1] Another area of active research is the anticancer potential of phenylpropiophenone derivatives, which have been evaluated against various cancer cell lines.[2] Furthermore, some chalcone (B49325) derivatives, which share a common chemical scaffold with propiophenones, have been investigated for their ability to reverse multidrug resistance in cancer cells in both laboratory and animal studies.[3]

It is crucial to emphasize that these findings are based on structurally similar but distinct molecules. The specific biological profile of this compound—including its efficacy, potency, and mechanisms of action—can only be determined through dedicated in vitro and in vivo experimentation.

The Path Forward: A Call for New Research

The lack of available data for this compound presents an open field for discovery. Future research endeavors could focus on:

  • Initial In Vitro Screening: Evaluating the compound's cytotoxic, antioxidant, anti-inflammatory, and antimicrobial properties using established cell-based and biochemical assays.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by the compound to understand how it exerts its biological effects.

  • In Vivo Efficacy and Safety: Should promising in vitro activity be observed, subsequent studies in animal models would be essential to assess its therapeutic potential and safety profile.

Hypothetical Experimental Workflow

Should research on this compound commence, a typical workflow could be visualized as follows:

cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation Compound Synthesis & Characterization Compound Synthesis & Characterization Cytotoxicity Assays\n(e.g., MTT, LDH) Cytotoxicity Assays (e.g., MTT, LDH) Compound Synthesis & Characterization->Cytotoxicity Assays\n(e.g., MTT, LDH) Antioxidant Assays\n(e.g., DPPH, ABTS) Antioxidant Assays (e.g., DPPH, ABTS) Cytotoxicity Assays\n(e.g., MTT, LDH)->Antioxidant Assays\n(e.g., DPPH, ABTS) Anti-inflammatory Assays\n(e.g., NO, cytokine production) Anti-inflammatory Assays (e.g., NO, cytokine production) Antioxidant Assays\n(e.g., DPPH, ABTS)->Anti-inflammatory Assays\n(e.g., NO, cytokine production) Mechanism of Action Studies\n(e.g., Western Blot, qPCR) Mechanism of Action Studies (e.g., Western Blot, qPCR) Anti-inflammatory Assays\n(e.g., NO, cytokine production)->Mechanism of Action Studies\n(e.g., Western Blot, qPCR) Animal Model Selection\n(e.g., disease-specific model) Animal Model Selection (e.g., disease-specific model) Mechanism of Action Studies\n(e.g., Western Blot, qPCR)->Animal Model Selection\n(e.g., disease-specific model) Pharmacokinetic Studies\n(ADME) Pharmacokinetic Studies (ADME) Animal Model Selection\n(e.g., disease-specific model)->Pharmacokinetic Studies\n(ADME) Efficacy Studies\n(e.g., tumor growth, blood glucose) Efficacy Studies (e.g., tumor growth, blood glucose) Pharmacokinetic Studies\n(ADME)->Efficacy Studies\n(e.g., tumor growth, blood glucose) Toxicology Studies\n(e.g., histopathology) Toxicology Studies (e.g., histopathology) Efficacy Studies\n(e.g., tumor growth, blood glucose)->Toxicology Studies\n(e.g., histopathology)

A potential experimental workflow for investigating a novel compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The primary hazards associated with similar compounds include potential irritation to the skin and eyes, and harmful effects if swallowed.

Recommended Personal Protective Equipment:

PPE CategoryRecommendationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact. Gloves should be inspected for integrity before each use.
Body Protection A standard laboratory coat is required. For operations with a higher risk of dust generation, disposable coveralls are recommended.To protect clothing and skin from contamination.
Respiratory Protection In situations where dust may be generated and work is not conducted within a chemical fume hood, a NIOSH-approved respirator is advised.To prevent inhalation of fine particles.

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone and any contaminated materials is essential to prevent environmental contamination and ensure compliance with regulations.

1. Waste Segregation:

  • Solid Waste: Unused or waste this compound powder should be collected in a clearly labeled, sealed container designated for hazardous solid waste.[1][3] Contaminated disposable items such as gloves, weigh boats, and paper towels must also be placed in this container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous liquid waste container.[1][3] It is crucial not to mix this waste with other incompatible waste streams.[3]

2. Containerization and Labeling:

  • Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[4]

  • The container must be clearly labeled with the words "Hazardous Waste."[4]

  • The label should also identify the contents as "this compound" and list any known hazards (e.g., "Irritant").[4] The accumulation start date should also be recorded.[3]

3. Storage:

  • Sealed and labeled waste containers should be stored in a designated satellite accumulation area within the laboratory.[3] This area should be secure, away from general lab traffic, and separate from incompatible materials.[3]

4. Final Disposal:

  • Consult Institutional EHS: Before final disposal, it is mandatory to consult your institution's Environmental Health and Safety (EHS) department.[3] They will provide specific guidance based on local, state, and federal regulations.

  • Waste Pickup: Arrange for the collection of the hazardous waste by the institution's designated hazardous waste management service.[3]

  • Documentation: Maintain a detailed record of all disposed chemical waste, including the chemical name, quantity, and date of disposal.[3]

Spill Response Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.

  • Evacuation and Ventilation: For a large spill or a spill in a poorly ventilated area, evacuate the immediate vicinity and ensure the area is well-ventilated.[1][3]

  • Containment: For small solid spills, carefully cover the powder with an absorbent material to prevent it from becoming airborne.[1]

  • Cleanup: While wearing the appropriate PPE, carefully sweep or scoop the spilled material into a labeled, sealed container for hazardous waste disposal.[1][3] Avoid creating dust during this process.[1][3]

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water.[1][3] All cleaning materials should also be collected as hazardous waste.[3]

  • Reporting: Report the incident to your laboratory supervisor and the institutional EHS department, following your facility's established procedures.[3]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused powder, contaminated PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid collect_solid Collect in a labeled hazardous solid waste container solid_waste->collect_solid collect_liquid Collect in a labeled hazardous liquid waste container liquid_waste->collect_liquid storage Store sealed container in a designated satellite accumulation area collect_solid->storage collect_liquid->storage ehs_consult Consult Institutional EHS for specific guidance storage->ehs_consult pickup Arrange for pickup by licensed hazardous waste disposal service ehs_consult->pickup document Document waste disposal (Chemical name, quantity, date) pickup->document end End of Process document->end

Disposal workflow for this compound.

By adhering to these procedures and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistics for Handling 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone are paramount for laboratory safety and environmental responsibility. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to minimize exposure when handling this compound, particularly in its solid form. The following table summarizes the recommended PPE.

PPE CategoryRecommendationRationale
Eye Protection Chemical safety goggles or a face shield.Mandatory to protect against dust particles and potential splashes.[1][2][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1][3][4][5]Provides a barrier against skin contact. Gloves should be inspected for integrity before each use.[3]
Body Protection A laboratory coat is required. For operations with a higher risk of dust generation, disposable coveralls are recommended.[3][4]Protects skin and personal clothing from contamination.
Respiratory Protection When handling the powder outside of a certified chemical fume hood or if dust generation is likely, a NIOSH-approved respirator is recommended.[1][2][3][6]Prevents inhalation of airborne particles.

Operational Plan: Safe Handling Protocol

Adherence to a systematic workflow is essential for minimizing the risks associated with handling this compound.

Preparation:

  • Consult Safety Data Sheet (SDS): Before beginning work, thoroughly review the SDS for the specific chemical being used. While an exact SDS for this compound may not be readily available, consulting SDSs for structurally similar compounds like 3',4'-Dihydroxyflavonol or 3,4-Dihydroxybenzophenone can provide valuable safety information.[7]

  • Don PPE: Correctly put on all required personal protective equipment as outlined in the table above.

  • Prepare Work Area: All handling of the solid compound should be conducted within a certified chemical fume hood to contain any dust.[3] Ensure that a safety shower and eye wash station are readily accessible.[7]

Handling:

  • Weighing: When weighing the solid, use an analytical balance inside a fume hood or a powder containment hood to prevent the dispersion of dust.[3]

  • Solution Preparation: If dissolving the compound, add the solid to the solvent slowly to prevent splashing.[3]

Post-Handling:

  • Decontamination: Thoroughly decontaminate the work surface and any equipment used.

  • PPE Removal: Remove and dispose of PPE in the appropriate waste stream.

  • Hygiene: Wash hands thoroughly after handling.[7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to protect the environment and comply with regulations.

Waste Segregation:

  • Solid Waste: Collect any unused or waste powder in a clearly labeled, sealed container designated for hazardous solid waste.[3][8]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, leak-proof, and clearly labeled hazardous liquid waste container.[4][8][9] Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: Any items that have come into contact with the chemical, such as weighing paper, gloves, and pipette tips, should be treated as hazardous waste and disposed of accordingly.[8]

Disposal Method:

  • Do not pour down the drain or discard in regular trash. [6][8]

  • The recommended method for disposal is to engage a licensed hazardous waste disposal company.[8] This ensures the compound is managed in an environmentally sound and compliant manner.

  • Always adhere to local, state, and federal regulations for hazardous waste disposal.[3]

Experimental Workflow

The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Consult SDS prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh Solid in Hood prep3->handle1 handle2 Prepare Solution handle1->handle2 post1 Decontaminate Work Area handle2->post1 post2 Dispose of PPE post1->post2 post3 Wash Hands post2->post3 disp1 Segregate Waste (Solid, Liquid, Contaminated) post3->disp1 disp2 Label Hazardous Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4

Caption: Workflow for safe handling and disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.